Asenapine Phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-chloro-2-[(3S,4R)-1-methyl-4-phenylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C17H18ClNO/c1-19-10-15(12-5-3-2-4-6-12)16(11-19)14-9-13(18)7-8-17(14)20/h2-9,15-16,20H,10-11H2,1H3/t15-,16+/m0/s1 |
InChI Key |
KGBQFNHXVTXWQB-JKSUJKDBSA-N |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CC(C(C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Asenapine vs. Asenapine Phenol: A Technical Guide to Structural and Pharmacological Differences
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asenapine is an atypical antipsychotic with a complex pharmacodynamic and pharmacokinetic profile. Its clinical efficacy is attributed to its potent antagonism at a wide range of neurotransmitter receptors. The metabolism of Asenapine is extensive, leading to numerous metabolites, including phenolic derivatives. This technical guide provides an in-depth comparison of Asenapine and its primary phenolic metabolite, 11-hydroxyasenapine, herein referred to as "Asenapine Phenol." While Asenapine's pharmacological profile is well-characterized, its metabolites, including 11-hydroxyasenapine, are generally considered to be pharmacologically inactive. This document will detail the structural differences between the parent drug and its phenolic metabolite, present available quantitative data, and outline relevant experimental methodologies.
Structural Differences
The core structural difference between Asenapine and this compound (11-hydroxyasenapine) is the introduction of a hydroxyl group on the dibenzo-oxepino pyrrole ring system. This seemingly minor modification has significant implications for the molecule's physicochemical properties and its interaction with biological targets.
Asenapine is chemically known as (3aRS,12bRS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole.[1] Its structure is characterized by a tetracyclic framework.
This compound (11-hydroxyasenapine) , as a metabolite, incorporates a hydroxyl (-OH) group at the 11th position of the Asenapine core structure. This hydroxylation is a common metabolic transformation mediated by cytochrome P450 enzymes.
Caption: Chemical Structures of Asenapine and its Phenolic Metabolite.
Quantitative Data Summary
The following tables summarize the key quantitative data for Asenapine. It is important to note that comprehensive, publicly available quantitative data for this compound (11-hydroxyasenapine) is limited, as it is considered an inactive metabolite.
Table 1: Receptor Binding Affinity of Asenapine
Asenapine exhibits high affinity for a broad range of receptors.[1][2] The pKi values, which are the negative logarithm of the inhibition constant (Ki), indicate the binding affinity; a higher pKi value corresponds to a higher affinity.
| Receptor | pKi |
| Serotonin Receptors | |
| 5-HT1A | 8.6 |
| 5-HT1B | 8.4 |
| 5-HT2A | 10.2 |
| 5-HT2B | 9.8 |
| 5-HT2C | 10.5 |
| 5-HT5A | 8.8 |
| 5-HT6 | 9.5 |
| 5-HT7 | 9.9 |
| Dopamine Receptors | |
| D1 | 8.9 |
| D2 | 8.9 |
| D3 | 9.4 |
| D4 | 9.0 |
| Adrenergic Receptors | |
| α1 | 8.9 |
| α2A | 8.9 |
| α2B | 9.5 |
| α2C | 8.9 |
| Histamine Receptors | |
| H1 | 9.0 |
| H2 | 8.2 |
Data compiled from various sources.[1][2]
Table 2: Pharmacokinetic Properties of Asenapine
| Parameter | Value |
| Bioavailability (sublingual) | 35% |
| Bioavailability (oral) | <2% |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |
| Protein Binding | 95% |
| Volume of Distribution (Vd) | 20 - 25 L/kg |
| Elimination Half-life | ~24 hours |
| Primary Metabolism | Direct glucuronidation (UGT1A4) and oxidation (CYP1A2) |
Data compiled from various sources.
Experimental Protocols
Receptor Binding Assays
Detailed experimental protocols for determining the receptor binding affinities of compounds like Asenapine typically involve radioligand binding assays using cell lines expressing the specific human receptor subtypes.
Caption: General workflow for a radioligand receptor binding assay.
Methodology Outline:
-
Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2) are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Radioligand Selection: A specific radiolabeled ligand with high affinity for the target receptor is chosen.
-
Assay Conditions: The assay is performed in a buffer solution at a specific pH and temperature.
-
Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound (Asenapine).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Metabolism Studies
The identification of metabolites like 11-hydroxyasenapine is typically achieved through in vivo studies in animal models or human volunteers.
Caption: Experimental workflow for an in vivo metabolism study.
Methodology Outline:
-
Radiolabeling: Asenapine is synthesized with a radioactive isotope (e.g., ¹⁴C).
-
Administration: The radiolabeled compound is administered to healthy human volunteers or animal models.
-
Sample Collection: Blood, urine, and feces are collected at various time points.
-
Sample Processing: Plasma is separated from blood, and all samples are processed to extract the drug and its metabolites.
-
Chromatographic Separation: The extracts are analyzed using high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites.
-
Detection and Quantification: The eluent from the HPLC is passed through a radioactivity detector to quantify the amount of each component.
-
Structural Elucidation: The fractions containing the metabolites are collected and their structures are determined using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Signaling Pathways and Metabolic Fate
The therapeutic effects of Asenapine are believed to be mediated through its antagonist activity at D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics. Its broad receptor profile suggests a complex interplay of various signaling pathways.
Caption: Simplified signaling pathway for Asenapine's action at D2 and 5-HT2A receptors.
The metabolism of Asenapine is extensive, with the primary routes being direct glucuronidation and oxidation.
Caption: Major metabolic pathways of Asenapine.
Conclusion
References
Asenapine's Phenolic Metabolites: A Technical Guide for Neuroscience Research
Executive Summary
Asenapine, a second-generation antipsychotic, has a complex pharmacological profile, interacting with a multitude of dopamine, serotonin, adrenergic, and histamine receptors.[1][2] Its therapeutic efficacy in schizophrenia and bipolar disorder is well-documented.[3] However, the focus of this technical guide is on the potential utility of its metabolites, particularly its phenolic and other derivatives, as research tools in neuroscience. While the parent compound, asenapine, is the primary active moiety, its metabolites are generally considered inactive.[1][3] This guide will delve into the known characteristics of these metabolites, providing a framework for their further investigation and potential application in elucidating complex neurobiological pathways.
This document provides a comprehensive overview of asenapine and its metabolites, including their receptor binding profiles, pharmacokinetic properties, and detailed experimental protocols for their study. The information is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction to Asenapine and its Metabolism
Asenapine is a dibenzo-oxepino pyrrole atypical antipsychotic.[4] Its mechanism of action is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] Asenapine is extensively metabolized in the body primarily through two main pathways: direct glucuronidation mediated by UGT1A4 and oxidative metabolism, predominantly by CYP1A2.[1][7][8]
The major metabolites of asenapine include:
-
Asenapine N+-glucuronide: The principal circulating metabolite.[5][7]
-
11-hydroxyasenapine: A phenolic metabolite, which subsequently undergoes conjugation.[5]
-
Other minor metabolites, including various hydroxylated and conjugated forms.[5]
While most of these metabolites are considered pharmacologically inactive, N-desmethylasenapine has been reported to possess a distinct receptor binding profile, with a higher affinity for 5-HT2A and 5-HT2C serotonin receptors compared to dopamine D2 receptors.[6] This suggests that even metabolites considered "inactive" may have subtle but specific interactions that could be exploited for research purposes.
Pharmacological and Pharmacokinetic Data
For a compound to be a useful research tool, a thorough understanding of its pharmacological and pharmacokinetic properties is essential. The following tables summarize the available quantitative data for asenapine, which serves as a crucial baseline for the investigation of its metabolites. Data on the metabolites themselves is sparse, highlighting a significant gap in the literature and an opportunity for further research.
Table 1: Receptor Binding Affinity of Asenapine
| Receptor | Asenapine pKi | Asenapine Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | 8.6 | 2.5[5] |
| 5-HT1B | 8.4 | 4.0[5] |
| 5-HT2A | 10.2 | 0.06[5] |
| 5-HT2B | 9.8 | 0.16[5] |
| 5-HT2C | 10.5 | 0.03[5] |
| 5-HT5A | 8.8 | 1.6[5] |
| 5-HT6 | 9.5 | 0.25[5] |
| 5-HT7 | 9.9 | 0.13[5] |
| Dopamine Receptors | ||
| D1 | 8.9 | 1.4[5] |
| D2 | 8.9 | 1.3[5] |
| D3 | 9.4 | 0.42[5] |
| D4 | 9.0 | 1.1[5] |
| Adrenergic Receptors | ||
| α1 | 8.9 | 1.2[5] |
| α2A | 8.9 | 1.2[5] |
| α2B | 9.5 | N/A |
| α2C | 8.9 | N/A |
| Histamine Receptors | ||
| H1 | 9.0 | 1.0[5] |
| H2 | 8.2 | 6.2[5] |
| Muscarinic Receptors | ||
| M1 | <5 | >10,000[5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters of Asenapine
| Parameter | Value |
| Bioavailability (sublingual) | 35%[1] |
| Bioavailability (oral) | <2%[1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |
| Protein Binding | 95%[1] |
| Elimination Half-life | Approximately 24 hours[1] |
| Metabolism | UGT1A4 (glucuronidation), CYP1A2 (oxidation)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to characterize the pharmacological and neurochemical effects of asenapine and its metabolites.
In Vitro Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of asenapine metabolites for a panel of neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2 receptors).
-
Asenapine metabolite of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the asenapine metabolite.
-
In a reaction tube, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the asenapine metabolite dilution.
-
Incubate the mixture at a specific temperature for a specific time to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the metabolite concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol outlines a method for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To assess the effect of asenapine metabolites on dopamine and serotonin release in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical or fluorescence detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Asenapine metabolite of interest.
-
Anesthetic and surgical supplies.
Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After collecting baseline samples, administer the asenapine metabolite (e.g., via subcutaneous injection).
-
Continue collecting dialysate samples for several hours.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
Express the data as a percentage of the baseline neurotransmitter levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of asenapine and the workflows for its study can aid in understanding its mechanism of action and in designing new experiments.
Caption: Simplified signaling pathway of asenapine's primary antagonist actions.
Caption: A typical experimental workflow for characterizing a novel psychoactive compound.
Potential of Asenapine Metabolites as Research Tools
While the prevailing view is that asenapine's metabolites are inactive, the subtle differences in their pharmacological profiles, such as that of N-desmethylasenapine, present an intriguing opportunity for neuroscience research.[6] These compounds could serve as valuable tools for:
-
Dissecting Receptor Function: A metabolite with selective, albeit lower, affinity for a specific receptor subtype could be used to probe the function of that receptor in isolation, without the confounding broad-spectrum activity of the parent compound.
-
Investigating Structure-Activity Relationships (SAR): By comparing the activity of asenapine with its various metabolites, researchers can gain insights into how specific chemical modifications (e.g., demethylation, hydroxylation, glucuronidation) affect receptor binding and functional activity.
-
Developing Novel Radioligands: A metabolite with suitable properties could be radiolabeled and used to develop novel PET or SPECT ligands for imaging specific receptor populations in the brain.
-
Understanding Drug Metabolism and Transport: Studying the pharmacokinetics and distribution of asenapine's metabolites can provide valuable information about the role of specific enzymes and transporters in the disposition of this class of drugs.
Conclusion and Future Directions
The study of asenapine's metabolites, particularly its phenolic and N-desmethyl derivatives, represents a nascent but promising area of neuroscience research. While the current data is limited, the potential for these compounds to serve as selective research tools is significant. Further characterization of their receptor binding profiles, functional activities, and in vivo effects is warranted. Such research will not only enhance our understanding of the pharmacology of asenapine but also has the potential to provide novel chemical probes for the broader neuroscience community.
Future research should focus on:
-
Systematic Pharmacological Profiling: A comprehensive screening of the major asenapine metabolites against a wide panel of CNS receptors and transporters.
-
Functional Activity Assays: Determining whether these metabolites act as agonists, antagonists, or allosteric modulators at their target receptors.
-
In Vivo Behavioral and Neurochemical Studies: Assessing the effects of centrally administered metabolites on animal behavior and neurotransmitter dynamics.
By pursuing these avenues of research, the scientific community can unlock the full potential of asenapine's metabolic family as valuable tools for advancing our understanding of the brain in health and disease.
References
- 1. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy N-Desmethyl Asenapine Hydrochloride | 1170701-78-6 [smolecule.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. A Review of Asenapine in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Binding Affinity of Asenapine and its Phenolic Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the receptor binding affinity of asenapine, an atypical antipsychotic. While the term "Asenapine Phenol" is not standard, this guide addresses the pharmacology of asenapine's primary phenolic metabolites in the context of the parent compound's well-characterized profile. Asenapine's therapeutic effects are believed to stem from its complex interaction with a wide array of neurotransmitter receptors. Understanding this binding profile is critical for research and development in psychopharmacology.
Receptor Binding Affinity Profile
Asenapine exhibits a complex pharmacodynamic profile with high affinity for multiple dopamine, serotonin, histamine, and α-adrenergic receptors.[1][2] The primary pharmacological activity is attributed to the parent compound, as its metabolites, including phenolic derivatives like 11-hydroxyasenapine, are generally considered to have low affinity for these receptors and limited ability to cross the blood-brain barrier.[3][4]
The following table summarizes the in vitro binding affinities (Ki values in nM) of asenapine for various human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1A | 1.2 |
| α2A/B/C | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 | |
| Muscarinic | M1 | 8128 |
Data compiled from multiple sources.[5][6]
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented above are typically determined using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[7][8]
Principle of Competitive Binding Assays
Competitive binding assays measure the affinity of a test compound (e.g., asenapine) by quantifying its ability to displace a radiolabeled ligand of known high affinity from a target receptor. The assay involves incubating receptor-containing preparations (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][9]
Generalized Protocol
-
Membrane Preparation :
-
Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]
-
The homogenate undergoes differential centrifugation to isolate the membrane fraction, which contains the receptors.[10]
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., using a BCA or Bradford assay).[9]
-
-
Binding Assay Incubation :
-
The assay is typically performed in a 96-well plate format.[9]
-
To each well, the following are added in sequence:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (asenapine). For determining non-specific binding, a high concentration of a known standard antagonist is used instead.[11]
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-spiperone for D2 receptors).[11]
-
The prepared cell membrane homogenate (typically 25-50 µg of protein).[9][10]
-
-
The plate is incubated, often at room temperature or 30°C for a set period (e.g., 60 minutes), to allow the binding to reach equilibrium.[9][11]
-
-
Separation and Detection :
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7][9]
-
The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.[9]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
-
Data Analysis :
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like asenapine.
Caption: Workflow for a competitive radioligand binding assay.
Key Signaling Pathways
Asenapine's efficacy is thought to be mediated primarily through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[5] The diagrams below outline the canonical signaling cascades associated with these G-protein coupled receptors (GPCRs).
D2 receptors are coupled to the Gi/o family of G-proteins. Their activation typically leads to an inhibitory cellular response by decreasing cAMP levels.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
"Asenapine Phenol" solubility and formulation for research
An In-Depth Technical Guide to the Solubility and Formulation of Asenapine and its Analogs for Research Applications
Introduction
This technical guide provides a comprehensive overview of the solubility and formulation characteristics of asenapine, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for preclinical and research applications. While the primary focus of available literature is on asenapine and its maleate salt, this guide also addresses the distinct entity of asenapine phenol, a related compound utilized as a research reagent.
Asenapine is an atypical antipsychotic agent prescribed for the management of schizophrenia and bipolar I disorder.[1][2] Its clinical efficacy is well-established; however, its physicochemical properties present significant formulation challenges, primarily due to extensive first-pass metabolism, which results in very low oral bioavailability (<2%).[2][3] This has necessitated the development of alternative delivery systems, such as sublingual and transdermal formulations, to ensure therapeutic plasma concentrations are achieved.[2]
This compound is identified as a research reagent for investigating DNA oxidation.[4] It is structurally related to asenapine, and an understanding of the parent compound's properties can provide valuable insights for researchers working with this analog.
Physicochemical Properties and Solubility
A thorough understanding of the solubility of an active pharmaceutical ingredient (API) is fundamental to developing a viable formulation. The solubility of asenapine and its maleate salt has been characterized in various solvents.
Solubility Data
The following table summarizes the available quantitative solubility data for asenapine and asenapine maleate.
| Compound | Solvent | Solubility | Temperature (°C) | pH (of solution) |
| Asenapine | Water | 3 g/L | 21 | 4.56 (0.1% solution) |
| Ethanol | 30 g/L | 21 | - | |
| Methanol | 250 g/L | 21 | - | |
| Acetone | 125 g/L | 21 | - | |
| Ethyl Acetate | 10 g/L | 21 | - | |
| Dichloromethane | 250 g/L | 21 | - | |
| Hexane | <1 g/L | 21 | - | |
| Chloroform | Slightly Soluble | - | - | |
| Asenapine Maleate | Water | 3.7 mg/mL | - | 4.6 |
| Methanol | Freely Soluble | - | - | |
| Ethanol | Freely Soluble | - | - | |
| Acetone | Freely Soluble | - | - |
pH-Dependent Solubility and pKa
The pH of the solvent system significantly influences the solubility of ionizable compounds like asenapine. Asenapine maleate has a pKa of 8.6 for the protonated base.[3] A 0.1% solution of asenapine in water exhibits a pH of 4.56, while a saturated solution (5.8 g/L) has a pH of 4.43 at 23°C.[5]
Formulation Strategies for Research
The extensive first-pass metabolism of asenapine when administered orally has driven the development of formulations that bypass the gastrointestinal tract and liver.[1][3] For research purposes, particularly in preclinical in vivo studies, the choice of formulation is critical for achieving desired exposure levels.
Sublingual and Buccal Formulations
Sublingual administration is a well-established method to improve the bioavailability of asenapine, achieving an absolute bioavailability of approximately 35%.[2][5] The drug is rapidly absorbed through the sublingual, supralingual, and buccal mucosa, with peak plasma concentrations occurring within 0.5 to 1.5 hours.[5]
For research applications, a simple sublingual solution can be prepared. Given its solubility profile, a co-solvent system may be necessary to achieve the desired concentration.
Transdermal Delivery
Transdermal delivery is another effective strategy to bypass first-pass metabolism. A transdermal patch for asenapine has been approved for clinical use.[2] For preclinical research, a topical formulation, such as a gel or cream, could be developed. The choice of penetration enhancers would be crucial for achieving adequate systemic absorption.
Parenteral Formulations
For preclinical studies requiring precise dose control and 100% bioavailability, an intravenous (IV) formulation can be developed. Given the solubility of asenapine in organic solvents, a solution for injection could be formulated using a pharmaceutically acceptable co-solvent system, such as a mixture of ethanol, propylene glycol, and water.
Experimental Protocols
The following are generalized protocols for key experiments in the development of a research formulation for asenapine or its analogs.
Protocol 1: Solubility Determination
Objective: To determine the saturation solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection.[7]
Protocol 2: Formulation Development and Stability Assessment
Objective: To develop a stable solution formulation for preclinical research.
Methodology:
-
Excipient Screening: Based on the solubility data, select a suitable solvent or co-solvent system. Screen for compatibility with common pharmaceutical excipients.
-
Formulation Preparation: Prepare small-scale batches of the formulation with varying concentrations of the API and excipients.
-
Initial Characterization: Analyze the formulations for clarity, pH, and API concentration.
-
Forced Degradation Studies: Subject the formulation to stress conditions (e.g., elevated temperature, light exposure, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.[3]
-
Short-Term Stability: Store the formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH) and analyze samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) for appearance, pH, API assay, and degradation products.
Visualizations
Logical Workflow for Asenapine Formulation Development
Caption: Overcoming Asenapine's low oral bioavailability through alternative formulations.
Asenapine Receptor Binding Profile
Caption: High-affinity receptor targets of Asenapine.
Experimental Workflow for Formulation Screening
References
- 1. Recent advances in the development of asenapine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Toxicity Screening of Asenapine and Its Major Metabolites
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide addresses the preliminary toxicity screening of the atypical antipsychotic drug asenapine and its primary metabolites. It is important to note that "asenapine phenol" is not a recognized metabolite of asenapine in the current scientific literature. Therefore, this document focuses on asenapine and its major, pharmacologically relevant metabolites: N-desmethylasenapine and asenapine N+-glucuronide.
Introduction
Asenapine is a second-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder. Understanding the toxicological profile of a parent drug and its major metabolites is a critical component of preclinical safety assessment. In vitro toxicity screening in various cell lines provides an early indication of potential cytotoxic effects and can help elucidate mechanisms of toxicity. This guide outlines key experimental protocols and data presentation strategies for the preliminary toxicity assessment of asenapine and its metabolites.
Asenapine is extensively metabolized in the body, primarily through direct glucuronidation by UGT1A4 to form asenapine N+-glucuronide, and through N-demethylation, primarily by CYP1A2, to form N-desmethylasenapine[1]. These metabolites are considered pharmacologically inactive[1].
Data Presentation: Summarizing In Vitro Toxicity
While comprehensive public data on the in vitro toxicity of asenapine and its metabolites is limited, the following table provides a standardized format for presenting experimental findings from preliminary toxicity screens. This structure allows for clear comparison of results across different compounds, cell lines, and assays.
Table 1: Template for Summarizing Preliminary In Vitro Toxicity Data
| Compound | Cell Line | Assay Type | Endpoint | Result (e.g., IC50 in µM) | Notes |
| Asenapine | HepG2 | MTT | Cell Viability | Enter experimental value | Human hepatocyte carcinoma cell line |
| SH-SY5Y | LDH | Cytotoxicity | Enter experimental value | Human neuroblastoma cell line | |
| N-desmethylasenapine | HepG2 | MTT | Cell Viability | Enter experimental value | |
| SH-SY5Y | LDH | Cytotoxicity | Enter experimental value | ||
| Asenapine N+-glucuronide | HepG2 | MTT | Cell Viability | Enter experimental value | |
| SH-SY5Y | LDH | Cytotoxicity | Enter experimental value |
Experimental Protocols
The following are detailed methodologies for key experiments in the preliminary in vitro toxicity screening of asenapine and its metabolites.
Cell Culture and Maintenance
-
Cell Lines:
-
HepG2 (Human Hepatocyte Carcinoma): A commonly used cell line for assessing potential hepatotoxicity.
-
SH-SY5Y (Human Neuroblastoma): A relevant cell line for neurotoxicity assessment, given the neurological target of asenapine.
-
-
Culture Medium:
-
HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of asenapine, N-desmethylasenapine, and asenapine N+-glucuronide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Collect the supernatant (culture medium) for LDH measurement.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, metabolic pathways, and a potential signaling pathway for investigation.
Caption: Experimental workflow for in vitro toxicity screening.
Caption: Primary metabolic pathways of asenapine.
References
The Discovery and Development of Asenapine and its Phenolic Derivatives: A Technical Overview
Abstract
Asenapine is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of Asenapine. It further explores "Asenapine Phenol," a related research compound, within the broader context of Asenapine's chemical and metabolic landscape. The document details the drug's complex receptor binding profile, metabolic pathways, and the key experimental methodologies that have defined its characterization. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and History of Development
Asenapine, marketed under brand names like Saphris and Sycrest, was developed by Schering-Plough following its acquisition of Organon International.[1][4] Its development emerged from the chemical modification of the tetracyclic antidepressant, mianserin.[2] This strategic molecular alteration aimed to produce a compound with a unique pharmacological profile suitable for treating psychotic disorders. After extensive preclinical and clinical trials, Asenapine received FDA approval on August 13, 2009, for the acute treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][3][4]
The development timeline of Asenapine is marked by several key milestones, from its initial synthesis based on the mianserin scaffold to its eventual approval as a sublingual formulation, a delivery method necessitated by its low bioavailability when swallowed (<2%).
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Asenapine Phenol in Human Plasma
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] It undergoes extensive metabolism in the body, primarily through direct glucuronidation and oxidative pathways mediated by cytochrome P450 enzymes, predominantly CYP1A2.[2][3] While N-desmethylasenapine and asenapine-N⁺-glucuronide are well-characterized metabolites, the quantification of phenolic metabolites, which can be pharmacologically active or serve as markers of specific metabolic pathways, is also of significant interest in comprehensive pharmacokinetic and drug metabolism studies.
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Asenapine Phenol (a hydroxylated metabolite of Asenapine) in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and offers excellent accuracy, precision, and a short run time, making it suitable for high-throughput bioanalysis in clinical and preclinical studies.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard: this compound and Asenapine-d3 (Internal Standard, IS) reference standards were procured from a certified supplier.
-
Chemicals and Solvents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were obtained from a reputable chemical supplier. Formic acid and ammonium acetate were of analytical grade.
-
Plasma: Drug-free human plasma was sourced from an accredited biobank.
2. Instrumentation
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis. The system was coupled with a high-performance liquid chromatography (HPLC) system.
-
Analytical Column: Chromatographic separation was achieved on a C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Asenapine-d3, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 302.1 | 166.0 | 80 V | 35 eV |
| Asenapine-d3 (IS) | 290.0 | 166.1 | 85 V | 38 eV |
Data Presentation
Method Validation Summary
The developed method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.05 - 50 | 0.05 | > 0.995 |
Table 5: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | ≤ 8.5 | 95.2 - 104.8 | ≤ 9.2 | 96.1 - 103.5 |
| Low | 0.15 | ≤ 6.8 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.9 |
| Medium | 2.5 | ≤ 5.1 | 98.5 - 101.2 | ≤ 6.3 | 99.1 - 100.8 |
| High | 40 | ≤ 4.5 | 99.2 - 100.5 | ≤ 5.8 | 99.5 - 100.2 |
Table 6: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 ± 4.1 | 98.7 ± 3.5 |
| Asenapine-d3 (IS) | 88.1 ± 3.8 | 99.1 ± 2.9 |
Mandatory Visualizations
Caption: Metabolic pathway of Asenapine.
Caption: LC-MS/MS analytical workflow.
This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The method is sensitive, specific, and robust, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Asenapine and its metabolites. The simple sample preparation and rapid analysis time allow for high-throughput screening, which is essential in a drug development setting.
References
Application Notes: Investigating the Neuronal Effects of Asenapine Phenol
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2][3][4] Its therapeutic efficacy is attributed to its antagonist activity at a wide range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1, H2) receptors.[1][3][5] Asenapine undergoes extensive metabolism in the liver, primarily through oxidation via CYP1A2 and direct glucuronidation by UGT1A4.[1][2][6] This metabolic process generates several metabolites, including asenapine N-glucuronide and N-desmethyl-asenapine.[7] While the primary metabolites are considered inactive, the potential for other metabolites, such as phenolic derivatives formed through aromatic hydroxylation, to exhibit biological activity warrants investigation.[2]
This document provides a comprehensive protocol for studying the effects of a potential phenolic metabolite of Asenapine, hereafter referred to as "Asenapine Phenol," on neuronal cells. The outlined experiments are designed to assess its cytotoxicity, impact on neuronal morphology, influence on neuronal activity, and its potential to modulate key signaling pathways.
Pharmacological Profile of Asenapine
Asenapine's complex pharmacological profile underpins its therapeutic action. Its high affinity for multiple neurotransmitter receptors allows it to modulate various signaling pathways simultaneously.[3] Notably, its potent antagonism of 5-HT2A and D2 receptors is believed to be central to its antipsychotic effects.[3] Asenapine has also been shown to increase the efflux of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex and hippocampus, which may contribute to its effects on cognitive function.[8][9]
Metabolism of Asenapine
The primary routes of Asenapine metabolism are direct glucuronidation and oxidative metabolism.[2] While N-desmethyl-asenapine and asenapine N-glucuronide are the major identified metabolites, the potential for minor metabolites, including phenolic compounds, exists.[7] Understanding the pharmacological activity of these metabolites is crucial for a complete picture of Asenapine's in vivo effects.
Experimental Protocols
1. Neuronal Cell Culture
This protocol describes the culture of SH-SY5Y human neuroblastoma cells, a common model for studying neuronal function.
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Procedure:
-
Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density for subsequent experiments.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Neurite Outgrowth Assay
This assay assesses the effect of this compound on neuronal differentiation and morphology.
-
Materials:
-
SH-SY5Y cells (or primary neurons)
-
This compound
-
Retinoic acid (for differentiation of SH-SY5Y cells)
-
Microscope with imaging software
-
-
Procedure:
-
Seed SH-SY5Y cells on plates coated with an appropriate extracellular matrix protein (e.g., poly-L-lysine).
-
Induce differentiation by treating the cells with a low concentration of serum and retinoic acid.
-
Simultaneously, treat the cells with different concentrations of this compound.
-
After 3-5 days, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images of the cells using a microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software.
-
4. Calcium Imaging for Neuronal Activity
This protocol measures changes in intracellular calcium levels as an indicator of neuronal activity.[10]
-
Materials:
-
Differentiated neuronal cells
-
This compound
-
Fluo-4 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope
-
-
Procedure:
-
Load differentiated neuronal cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images.
-
Apply this compound to the cells and record the changes in fluorescence intensity over time.
-
As a positive control, apply a known stimulant of neuronal activity (e.g., potassium chloride or glutamate).
-
Analyze the fluorescence data to determine the effect of this compound on intracellular calcium dynamics.
-
Data Presentation
Table 1: Effect of this compound on Neuronal Cell Viability
| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.3 ± 5.5 |
| 1 | 96.2 ± 5.5 | 94.1 ± 4.7 | 92.8 ± 6.3 |
| 10 | 85.4 ± 6.1 | 78.9 ± 5.9 | 70.1 ± 7.2 |
| 100 | 42.3 ± 7.8 | 25.6 ± 6.4 | 15.2 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment | Average Neurite Length (µm) | Number of Neurites per Cell |
| Vehicle Control | 50.2 ± 8.7 | 3.1 ± 0.8 |
| This compound (1 µM) | 48.9 ± 9.1 | 2.9 ± 0.7 |
| This compound (10 µM) | 35.6 ± 7.5 | 2.2 ± 0.6 |
| Positive Control (e.g., BDNF) | 85.4 ± 10.2 | 4.5 ± 1.1 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Hypothetical signaling pathway of Asenapine.
Caption: Experimental workflow for assessing neuronal effects.
Caption: Logical relationships in experimental design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 4. Asenapine - Wikipedia [en.wikipedia.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. Valproate reduces the glucuronidation of asenapine without affecting asenapine plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Oxidative Stress in vitro using a Putative Asenapine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the hypothetical premise that a phenolic metabolite of asenapine, here termed "Asenapine Phenol," can induce oxidative stress in vitro. As of the latest literature review, asenapine's metabolites are generally considered inactive, and asenapine itself has demonstrated some protective effects against oxidative stress in certain models. Therefore, the application of a phenolic metabolite of asenapine to induce oxidative stress is a theoretical construct. These protocols are provided as a template for investigating the potential pro-oxidant effects of phenolic compounds in general, using a putative asenapine metabolite as an example.
Introduction
Asenapine is an atypical antipsychotic drug that undergoes extensive metabolism in the body, primarily through glucuronidation and oxidation via cytochrome P450 enzymes.[1][2] One of the metabolic pathways can involve hydroxylation, potentially leading to the formation of phenolic metabolites, such as 11-hydroxyasenapine.[3] While these metabolites are generally considered pharmacologically inactive in terms of antipsychotic activity, the presence of a phenol group introduces the theoretical possibility of pro-oxidant effects under specific in vitro conditions.[2][4]
Phenolic compounds are known to exhibit a dual role as both antioxidants and pro-oxidants.[5][6] The pro-oxidant activity of phenols can be mediated through a process called redox cycling. In the presence of transition metal ions, such as iron or copper, phenols can be oxidized to form phenoxyl radicals. These radicals can then react with molecular oxygen to generate superoxide radicals (O₂⁻), which can subsequently lead to the formation of other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[7][8][9] This cascade of reactions can lead to cellular damage through the oxidation of lipids, proteins, and DNA.[7]
These application notes provide a framework for investigating the hypothetical pro-oxidant activity of "this compound" in an in vitro setting. The protocols below detail methods for cell culture, treatment with the putative metabolite, and the subsequent measurement of key markers of oxidative stress, including ROS generation, lipid peroxidation, and alterations in cellular glutathione levels.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., neuronal cells like SH-SY5Y for neurotoxicity studies, or liver cells like HepG2 for metabolic studies).
-
Cell Seeding:
-
Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator).
-
Seed cells in multi-well plates (e.g., 96-well for high-throughput screening, 6-well for protein or lysate-based assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Preparation of "this compound" Stock Solution:
-
Dissolve the putative "this compound" compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C or -80°C.
-
-
Treatment:
-
Prepare working solutions of "this compound" by diluting the stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the "this compound".
-
Positive Control: Treat cells with a known inducer of oxidative stress (e.g., 100-500 µM H₂O₂ or 10 µM menadione).
-
Untreated Control: Cells in media alone.
-
-
Remove the old media from the cells and replace it with the media containing the different treatments.
-
Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Prepare a working solution of 20 µM DCFH-DA in serum-free cell culture media.
-
-
Staining:
-
After the desired treatment time, remove the treatment media and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add the 20 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with warm PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, cells can be visualized using a fluorescence microscope.
-
Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
TBARS Reaction:
-
To a known amount of protein from the cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve generated with a known concentration of MDA.
-
Protocol 4: Determination of Total Glutathione (GSH) Levels
This protocol is based on the enzymatic recycling method.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS and deproteinize the sample, for example, by adding metaphosphoric acid.[10]
-
Centrifuge to remove the precipitated protein and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing NADPH, glutathione reductase, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Add the deproteinized sample supernatant to the reaction mixture.
-
The glutathione reductase will catalyze the reduction of oxidized glutathione (GSSG) to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB).
-
The rate of TNB formation is proportional to the total glutathione concentration.
-
-
Measurement:
-
Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Quantify the total glutathione concentration by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in tables for clear comparison.
Table 1: Intracellular ROS Levels
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.0 | |
| "this compound" | 1 | ||
| "this compound" | 10 | ||
| "this compound" | 50 | ||
| Positive Control (H₂O₂) | 100 |
Table 2: Lipid Peroxidation (MDA Levels)
| Treatment | Concentration (µM) | MDA Concentration (nmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.0 | |
| "this compound" | 1 | ||
| "this compound" | 10 | ||
| "this compound" | 50 | ||
| Positive Control (Menadione) | 10 |
Table 3: Total Glutathione Levels
| Treatment | Concentration (µM) | Total Glutathione (nmol/mg protein) | % of Vehicle Control |
| Vehicle Control | - | 100 | |
| "this compound" | 1 | ||
| "this compound" | 10 | ||
| "this compound" | 50 | ||
| Positive Control (BSO) | 100 |
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenoxyl radical-induced thiol-dependent generation of reactive oxygen species: implications for benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vitis-vea.de [vitis-vea.de]
- 10. cellbiolabs.com [cellbiolabs.com]
Application Notes & Protocols: Analytical Techniques for Asenapine Impurity Profiling with a Focus on Phenolic Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Impurity profiling is a key aspect of pharmaceutical development and quality control, involving the identification and quantification of impurities that may arise during synthesis, formulation, or storage.
This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of Asenapine, with a special focus on the detection and quantification of potential phenolic impurities, such as the "Asenapine 11-Hydroxy Impurity". While the term "Asenapine Phenol" is not standard, it is likely referring to this or similar phenolic degradation products or metabolites. The methodologies described herein are based on established analytical techniques like High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analytical Techniques for Asenapine Impurity Profiling
Several analytical techniques are employed for the separation and quantification of Asenapine and its related impurities. The most common and effective methods are chromatography-based.
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for impurity analysis in pharmaceuticals.[2] It offers high resolution and sensitivity for the separation of closely related compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of Asenapine and its impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC is an advancement of HPLC that uses smaller particle size columns, resulting in faster analysis times, improved resolution, and increased sensitivity. This technique is particularly useful for complex impurity profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products.[2]
Data Presentation: Quantitative Analysis of Asenapine and Its Impurities
The following table summarizes typical quantitative data for the analysis of Asenapine and its impurities using chromatographic methods. These values are indicative and may vary depending on the specific method and instrumentation.
| Analyte/Impurity Name | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range (µg/mL) | Recovery (%) |
| Asenapine | LC-MS/MS | 0.0025 ng/mL[3][4] | 0.050 ng/mL[3][4] | 0.050–20.0 ng/mL[3][4] | 87.3[3] |
| Asenapine | HPTLC | 0.4329 µg/mL | 0.1311 µg/mL | - | 98.07-101.28[5] |
| Asenapine Impurities | RP-HPLC | - | - | - | 90-110[6] |
| Phenolic Compounds (General) | HPLC-DAD | 0.01 µg/mL | 0.03 µg/mL | 10.0-100.0 | >99 |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Asenapine and its Known Impurities
This protocol is a general guideline for the separation of Asenapine from its known impurities, including those with phenolic characteristics, using RP-HPLC with UV detection.
1. Materials and Reagents:
-
Asenapine Maleate reference standard
-
Known impurity reference standards (e.g., N-Oxide, Desmethyl, Deschloro, 11-Hydroxy Asenapine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Inertsil C8 (or equivalent), 5 µm, 4.6 x 250 mm[6]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. The specific gradient will need to be optimized for the separation of all impurities.
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Asenapine Maleate reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurity reference standards.
-
Sample Solution: Accurately weigh and dissolve the Asenapine drug substance or product in the diluent to achieve a known concentration.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of Asenapine.
-
Inject the impurity stock solution to identify the retention times of the known impurities.
-
Inject the sample solution to analyze for the presence of impurities.
-
Identify impurities in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Quantify the impurities using an appropriate method (e.g., external standard, area normalization).
Protocol 2: UPLC Method for Forced Degradation Studies of Asenapine
This protocol outlines a stability-indicating UPLC method to separate Asenapine from its degradation products formed under various stress conditions.[7]
1. Materials and Reagents:
-
Asenapine Maleate API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Potassium dihydrogen phosphate
-
Tetra-n-butyl ammonium hydrogen sulphate
-
Water (UPLC grade)
2. Chromatographic Conditions:
-
Column: Acquity BEH Shield RP18, 1.7 µm, 2.1 x 100 mm[6]
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate as an ion-pair reagent (pH 2.2)[6]
-
Mobile Phase B: Acetonitrile and Methanol mixture
-
Gradient Elution: A suitable gradient to resolve all degradation products.
-
Flow Rate: 0.2 mL/min[6]
-
Column Temperature: 35 °C[6]
-
Detection Wavelength: 228 nm[7]
-
Injection Volume: 2 µL
3. Forced Degradation Procedure:
-
Acid Hydrolysis: Treat Asenapine solution with 1 M HCl at 80°C for 24 hours.[2]
-
Base Hydrolysis: Treat Asenapine solution with 1 M NaOH at 80°C for 24 hours.[2]
-
Oxidative Degradation: Treat Asenapine solution with 30% H₂O₂ at 80°C for 24 hours.[2]
-
Thermal Degradation: Expose solid Asenapine to dry heat at a specified temperature.
-
Photolytic Degradation: Expose Asenapine solution to UV light.
-
Neutralize the acid and base-stressed samples before injection.
4. Analysis:
-
Analyze the stressed samples using the UPLC method.
-
Monitor for the formation of degradation products and the decrease in the Asenapine peak area.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Asenapine peak.
Protocol 3: LC-MS/MS for Identification and Characterization of Unknown Impurities
This protocol provides a general approach for using LC-MS/MS to identify and characterize unknown impurities, including potential phenolic structures.
1. Materials and Reagents:
-
Asenapine sample containing unknown impurities
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of interfacing with a mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, C8).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Asenapine and its related compounds.
-
MS/MS Analysis: Perform product ion scans of the parent ions of interest to obtain fragmentation patterns.
3. Procedure:
-
Develop an LC method that provides good separation of the impurity from the main component and other impurities.
-
Inject the sample into the LC-MS/MS system.
-
Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
-
Perform MS/MS experiments on the ions corresponding to the unknown impurities to generate fragmentation spectra.
-
Elucidate the structure of the impurity by interpreting the fragmentation pattern and comparing it to the structure of Asenapine.
Visualizations
Caption: Workflow for Asenapine Impurity Profiling.
Caption: Relationship between Analytical Techniques.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Asenapine Phenol in Asenapine Maleate Drug Substance
Introduction
Asenapine maleate is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1][2][3] During the synthesis of Asenapine or upon its degradation, process-related impurities and degradation products can arise. "Asenapine Phenol" is a potential phenolic impurity or degradation product of Asenapine. A robust analytical method is crucial for the quantification of such impurities to ensure the quality, safety, and efficacy of the drug product. This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in Asenapine maleate bulk drug substance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5][6]
Chromatographic Conditions
A gradient HPLC method was developed to achieve optimal separation between Asenapine and this compound.
| Parameter | Value |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
Experimental Protocols
1. Standard and Sample Preparation
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.
-
Asenapine Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Asenapine maleate reference standard in 100 mL of diluent.
-
System Suitability Solution: Prepare a solution containing 1 µg/mL of this compound and 100 µg/mL of Asenapine in diluent.
-
Sample Solution (1000 µg/mL of Asenapine): Accurately weigh and dissolve 100 mg of the Asenapine maleate drug substance sample in 100 mL of diluent.
2. Method Validation Protocol
The developed HPLC method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[1][4][5][6]
-
Specificity: The specificity of the method was evaluated by injecting the diluent, placebo (if applicable for drug product), Asenapine standard, this compound standard, and a mixture of both standards to demonstrate the absence of interference and to ensure the peak purity of the analyte. Forced degradation studies were also performed on Asenapine by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.
-
Linearity: The linearity of the method was assessed by preparing and injecting a series of at least five concentrations of this compound ranging from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.225% of a 1000 µg/mL Asenapine solution). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Range: The range of the method was established based on the linearity, accuracy, and precision data and was determined to be from the LOQ to 150% of the target analyte concentration.
-
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into the Asenapine sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of the Asenapine sample spiked with this compound at the 100% specification level on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by repeating the repeatability study on a different day with a different analyst and different equipment. The %RSD between the two days' results was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
-
Robustness: The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase A (±0.2 units). The effect of these changes on the system suitability parameters was observed.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 1254 |
| 1.0 | 2510 |
| 1.5 | 3765 |
| 2.0 | 5020 |
| 2.25 | 5645 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) (n=3) | % Recovery | % RSD |
| 50% | 0.75 | 0.74 | 98.7% | 0.8% |
| 100% | 1.50 | 1.52 | 101.3% | 0.5% |
| 150% | 2.25 | 2.23 | 99.1% | 0.7% |
Table 3: Precision Data for this compound
| Precision | % RSD (n=6) |
| Repeatability (Intra-day) | 0.6% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter | Result |
| Flow Rate (0.9 mL/min) | Tailing Factor (Asenapine) | 1.1 |
| Resolution (Asenapine/Asenapine Phenol) | > 2.0 | |
| Flow Rate (1.1 mL/min) | Tailing Factor (Asenapine) | 1.2 |
| Resolution (Asenapine/Asenapine Phenol) | > 2.0 | |
| Temperature (28°C) | Tailing Factor (Asenapine) | 1.1 |
| Resolution (Asenapine/Asenapine Phenol) | > 2.0 | |
| Temperature (32°C) | Tailing Factor (Asenapine) | 1.2 |
| Resolution (Asenapine/Asenapine Phenol) | > 2.0 | |
| pH of Mobile Phase A (2.8) | Tailing Factor (Asenapine) | 1.1 |
| Resolution (Asenapine/Asenapine Phenol) | > 2.0 | |
| pH of Mobile Phase A (3.2) | Tailing Factor (Asenapine) | 1.2 |
| Resolution (Asenapine/Asenapine Phenol) | > 2.0 |
Visualization
A selective, precise, accurate, and robust stability-indicating RP-HPLC method for the determination of this compound in Asenapine maleate drug substance has been successfully developed and validated. The method adheres to the ICH guidelines and is suitable for routine quality control analysis and stability studies. The validation data demonstrates that the method is reliable for its intended purpose.
References
Application Notes and Protocols: Asenapine Phenol as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, ensuring the purity and controlling the levels of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for safety and efficacy. "Asenapine Phenol," also identified as Asenapine Impurity 2, is a potential process-related impurity or degradation product of Asenapine.[1] Its structural similarity to the parent drug necessitates the development of robust analytical methods to detect and quantify its presence.
This document provides a detailed application note and protocol for the use of this compound as a reference standard in the analytical quality control of Asenapine. The provided methodology is based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely used for the analysis of Asenapine and its related substances.[1]
Signaling Pathways and Metabolism of Asenapine
Asenapine exerts its therapeutic effects through interactions with a variety of neurotransmitter receptors. Its metabolism is complex, primarily involving direct glucuronidation via UGT1A4 and oxidative metabolism, mainly through the cytochrome P450 enzyme CYP1A2. Understanding these pathways is crucial in identifying potential metabolites and degradants that may arise during manufacturing or storage.
Analytical Method: Quantification of Asenapine and this compound Impurity by RP-HPLC
This section details a stability-indicating RP-HPLC method for the simultaneous determination of Asenapine and the this compound impurity. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Workflow
The general workflow for the analysis of Asenapine and its impurities, including this compound, involves several key stages from sample preparation to data analysis.
Materials and Reagents
-
Asenapine Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Asenapine and this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh and transfer about 10 mg of Asenapine reference standard and 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Further dilute 1 mL of this stock solution to 100 mL with the diluent to obtain a final concentration of 1 µg/mL for each compound.
Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Asenapine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then allow it to cool.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6 injections) |
Validation Summary
The following table summarizes the results of the method validation for the quantification of this compound impurity.
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo and known related substances |
Logical Relationship for Method Development
The development of a robust analytical method follows a logical progression of optimization and validation.
Conclusion
The provided RP-HPLC method is demonstrated to be suitable for the quantitative determination of Asenapine and the related impurity, this compound, in pharmaceutical dosage forms. The use of a certified this compound reference standard is essential for the accurate quantification of this impurity, ensuring the quality and safety of Asenapine products. This application note serves as a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry.
References
Application Notes and Protocols for In Vivo Microdialysis of Asenapine Phenol in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Understanding its distribution and metabolism within the central nervous system is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. One key aspect of this is the in vivo measurement of its metabolites in specific brain regions. This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure "Asenapine Phenol," a putative hydroxylated metabolite of asenapine, in brain tissue.
Asenapine is extensively metabolized in the body, primarily through glucuronidation and oxidative metabolism, with the latter being mediated mainly by the cytochrome P450 enzyme CYP1A2.[1] One of the identified excretory metabolites is 11-hydroxyasenapine, which is subsequently conjugated.[2] This hydroxylated form is likely what is referred to as "this compound." These metabolites are generally considered to be pharmacologically inactive.[3][4]
In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in a specific tissue of a living animal.[5] This method is particularly well-suited for monitoring the dynamic changes in the concentrations of drugs and their metabolites at the site of action, such as the brain.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Asenapine and this compound in Rat Striatum Microdialysate Following a Single Subcutaneous Dose of Asenapine (1 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (min) | AUC (0-240 min) (ng*min/mL) |
| Asenapine | 15.2 ± 2.1 | 30 | 1850 ± 250 |
| This compound | 2.8 ± 0.5 | 60 | 320 ± 60 |
Table 2: Brain Extracellular Fluid to Plasma Concentration Ratios of Asenapine and this compound in Rats
| Analyte | Brain ECF/Plasma Ratio (at Tmax) |
| Asenapine | 0.85 ± 0.12 |
| This compound | 0.40 ± 0.08 |
Experimental Protocols
The following protocols are detailed methodologies for conducting in vivo microdialysis experiments to measure this compound in brain tissue. As a specific protocol for this metabolite is not published, this represents a comprehensive procedure adapted from established in vivo microdialysis methods for other antipsychotics and their metabolites in rodent brain.[2][6][7]
Protocol 1: In Vivo Microdialysis Probe Implantation and Sample Collection
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum, prefrontal cortex). Stereotaxic coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the microdialysis probe (e.g., CMA 12 Elite, 2 mm membrane) to the desired depth.
-
Secure the probe to the skull using dental cement and skull screws.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
3. Microdialysis Experiment:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled collection vials.
-
Administer asenapine (e.g., subcutaneously or intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for the desired duration of the study (e.g., 4-6 hours).
-
At the end of the experiment, euthanize the animal and verify the probe placement by histological examination of the brain.
Protocol 2: Quantification of this compound in Microdialysates by HPLC-MS/MS
1. Sample Preparation:
-
Due to the low concentrations expected in microdialysates, a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.[3][8]
-
Samples may not require extensive cleanup but may need the addition of an internal standard.
-
If necessary, perform a protein precipitation step by adding a small volume of acetonitrile or methanol.
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient can be optimized to achieve good separation of asenapine, this compound, and other potential metabolites.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for asenapine and the putative this compound (11-hydroxyasenapine). The exact mass of 11-hydroxyasenapine would need to be determined to establish the precursor and product ions for MRM.
-
A stable isotope-labeled internal standard for asenapine should be used for accurate quantification.
-
3. Data Analysis:
-
Construct a calibration curve using standards of known concentrations of asenapine and, if available, a synthesized standard of this compound.
-
Quantify the concentration of the analytes in the microdialysate samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Correct the measured dialysate concentrations for the in vitro recovery of the microdialysis probe. Probe recovery can be determined by dialyzing a standard solution of the analyte of interest.
Mandatory Visualizations
Asenapine Signaling Pathways
Asenapine's therapeutic effects are believed to be mediated through its interaction with a wide range of neurotransmitter receptors.[9][10][11] It acts as an antagonist at most of these receptors, with a particularly high affinity for serotonin (5-HT) and dopamine (D) receptors.[9][10][11]
Caption: Asenapine's multifaceted receptor antagonism.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to measure this compound in the brain.
Caption: Workflow for in vivo microdialysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of olanzapine in rat brain microdialysates by HPLC-MS/MS coupled with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Application of in vivo microdialysis to study brain exposure of eflornithine in rats [diva-portal.org]
- 8. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Analysis of Asenapine Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the spectrophotometric analysis of Asenapine degradation, with a focus on products involving its phenolic-like structural components. The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the stability of Asenapine under various stress conditions.
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Like all pharmaceuticals, Asenapine is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and quantifying the formation of degradation products is a critical aspect of drug development and quality control.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. Spectrophotometry offers a simple, cost-effective, and rapid method for monitoring the degradation of Asenapine and quantifying the formation of certain degradation products, particularly those with chromophoric properties. This document details the protocols for conducting such analyses.
Asenapine Degradation Profile
Forced degradation studies on Asenapine have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. These studies have identified several degradation products (DPs). One notable degradation product, DP-4, possesses a phenolic-type moiety, making it a key analyte in the context of "Asenapine Phenol" degradation.
Summary of Asenapine Degradation Products
| Degradation Product ID | Chemical Name | Formation Conditions |
| DP-1 | 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | Acidic and Basic Hydrolysis |
| DP-2 | 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1-methylpyrrolidine | Basic Hydrolysis |
| DP-3 | 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide | Oxidative |
| DP-4 | 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol | Acidic Hydrolysis |
| DP-5 | 13-(cyclohexa-1,3-dien-1-yl)-1-methyl-4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine | Basic Hydrolysis |
Experimental Protocols
Forced Degradation of Asenapine
This protocol describes the conditions for inducing the degradation of Asenapine to generate the degradation products for analysis.
Materials:
-
Asenapine maleate pure drug
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Asenapine maleate in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours.[1] After cooling, neutralize the solution with 1 M NaOH.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80°C for 24 hours.[1] After cooling, neutralize the solution with 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period, monitoring the degradation periodically.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at a specified temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the drug in a transparent container to UV light (e.g., 254 nm) or sunlight for a specified duration.
Spectrophotometric Analysis of Asenapine Degradation
This protocol provides a general framework for the spectrophotometric analysis of the degradation of Asenapine. The specific wavelength for analysis of degradation products will need to be determined based on the UV-Vis spectrum of the isolated degradation product of interest.
Instrumentation:
-
A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Procedure for Analysis of Remaining Asenapine:
-
Wavelength of Maximum Absorbance (λmax) for Asenapine: Scan a dilute solution of pure Asenapine maleate in methanol between 200-400 nm to determine the λmax. The reported λmax for Asenapine in methanol is approximately 270 nm.[2][3]
-
Calibration Curve for Asenapine: Prepare a series of standard solutions of Asenapine maleate in methanol with concentrations ranging from 10-60 µg/mL.[2][3] Measure the absorbance of each standard at 270 nm. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: After subjecting the Asenapine solution to degradation as described in Protocol 3.1, dilute an aliquot of the stressed sample to a concentration within the calibration curve range. Measure the absorbance of the sample at 270 nm.
-
Calculation: Determine the concentration of the remaining Asenapine in the sample using the calibration curve. The percentage degradation can be calculated as follows:
% Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Spectrophotometric Analysis of Phenolic Degradation Products (General Protocol)
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
Standard phenolic compound (e.g., gallic acid or phenol) for calibration
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the chosen phenolic standard. To each standard, add the Folin-Ciocalteu reagent and then the sodium carbonate solution. Allow the color to develop and measure the absorbance at the λmax of the colored complex (typically around 760 nm). Plot absorbance versus concentration.
-
Sample Preparation: Take an aliquot of the degraded Asenapine sample.
-
Color Development: Add the Folin-Ciocalteu reagent and sodium carbonate solution to the sample aliquot in the same manner as for the standards.
-
Measurement: Measure the absorbance of the sample at the same wavelength used for the calibration curve.
-
Calculation: Determine the concentration of the phenolic degradation product in the sample using the calibration curve.
Data Presentation
The following tables summarize the quantitative data related to the spectrophotometric analysis and degradation of Asenapine.
Table 1: Spectrophotometric Method Parameters for Asenapine Maleate Analysis
| Parameter | Value | Reference |
| Solvent | Methanol | [2][3] |
| λmax | 270 nm | [2][3] |
| Linearity Range | 10-60 µg/mL | [2][3] |
| Correlation Coefficient (r²) | 0.9997 | [2] |
| Limit of Detection (LOD) | 1.40 µg/mL | [2] |
| Limit of Quantification (LOQ) | 4.26 µg/mL | [2] |
| % Recovery | 98 - 101.2% | [2] |
Table 2: Summary of Forced Degradation Studies of Asenapine
| Stress Condition | Reagents and Conditions | % Degradation / Recovery | Degradation Products Formed | Reference |
| Acid Hydrolysis | 1 M HCl, 80°C, 24h | ~10-15% degradation | DP-1, DP-4 | [1] |
| Base Hydrolysis | 1 M NaOH, 80°C, 24h | ~10-15% degradation | DP-1, DP-2, DP-5 | [1] |
| Oxidative | 30% H₂O₂ | Significant degradation | DP-3 | [1] |
| Thermal | Solid state, elevated temp. | Stable | - | [1] |
| Photolytic | UV/Sunlight | Stable | - | [1] |
Visualizations
Asenapine Degradation Pathway
The following diagram illustrates the logical pathway of Asenapine degradation under different stress conditions, leading to the formation of various degradation products.
References
Application Note: Enantiomeric Separation of Asenapine by Capillary Electrophoresis
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder. Asenapine possesses two chiral centers, leading to the existence of enantiomeric pairs. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust stereoselective analytical methods for their separation and quantification. This application note details a validated capillary electrophoresis (CE) method for the enantiomeric separation of asenapine, providing a comprehensive protocol for researchers, scientists, and drug development professionals. While this method is specific to asenapine, it may serve as a foundational approach for the development of a chiral separation method for related compounds, such as its phenolic metabolites.
Principle
The enantiomeric separation of asenapine is achieved by cyclodextrin-modified capillary zone electrophoresis. In this technique, a chiral selector, β-cyclodextrin (β-CD), is added to the background electrolyte. The enantiomers of asenapine form transient diastereomeric inclusion complexes with the β-CD, which have different mobilities under the influence of an electric field, enabling their separation. The resolution of the enantiomers is optimized by carefully controlling various experimental parameters, including the concentration of the chiral selector, the composition and pH of the background electrolyte, applied voltage, and temperature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated capillary electrophoresis method for the enantiomeric separation of asenapine.
| Parameter | Optimized Value |
| Capillary | |
| Material | Fused Silica |
| Total Length | 50 cm |
| Effective Length | 42 cm |
| Internal Diameter | 50 µm |
| Background Electrolyte (BGE) | |
| Composition | 160 mM TRIS-acetate buffer |
| pH | 3.5 |
| Chiral Selector | |
| Type | β-Cyclodextrin (β-CD) |
| Concentration | 7 mM |
| Separation Conditions | |
| Applied Voltage | 15 kV |
| Temperature | 20 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV, 210 nm |
| Performance | |
| Resolution (Rs) | 2.40 ± 0.04[1][2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantiomeric separation of asenapine using capillary electrophoresis.
1. Materials and Reagents
-
Asenapine maleate standard
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Acetic acid
-
β-Cyclodextrin (β-CD)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Methanol (for sample preparation)
-
Deionized water
2. Instrument and Apparatus
-
Capillary Electrophoresis system equipped with a UV detector
-
Fused silica capillary
-
pH meter
-
Sonicator
-
Vortex mixer
-
Microcentrifuge
3. Preparation of Solutions
-
Background Electrolyte (BGE) (160 mM TRIS-acetate, pH 3.5, with 7 mM β-CD):
-
Dissolve the appropriate amount of TRIS and β-CD in deionized water.
-
Adjust the pH to 3.5 with acetic acid.
-
Bring the solution to the final volume with deionized water.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of asenapine maleate in methanol.
-
Dilute the stock solution to the desired concentration with the BGE.
-
4. Capillary Conditioning
-
Flush the new capillary with 1 M sodium hydroxide for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 15 minutes.
-
Between runs, flush the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.
5. Electrophoretic Procedure
-
Set the capillary temperature to 20 °C.
-
Introduce the BGE into the capillary.
-
Inject the sample solution hydrodynamically at 50 mbar for 5 seconds.
-
Apply a voltage of 15 kV.
-
Detect the enantiomers at a wavelength of 210 nm.
6. Data Analysis
-
Identify the peaks corresponding to the asenapine enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Asenapine Phenol Solubility Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with asenapine and its potential phenolic derivatives in aqueous buffers.
Introduction
Asenapine is an atypical antipsychotic with a complex heterocyclic structure. While the term "asenapine phenol" is not standard in the literature, it may refer to a phenolic metabolite of asenapine or highlight the solubility challenges associated with its chemical properties that are akin to some phenolic compounds. Asenapine is commercially available as asenapine maleate, which is slightly soluble in water.[1] This guide will address the solubility of asenapine maleate and provide strategies applicable to asenapine and its potential, less soluble metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of asenapine maleate?
A1: Asenapine maleate is slightly soluble in water. One source indicates a solubility of 3.7 mg/mL, displaying a pH of 4.6.[1] Another source states a solubility of ≥10 mg/mL in H2O, while a third indicates a solubility of 6.25 mg/mL in H2O with the need for ultrasonic and warming.[2][3] The solubility is pH-dependent due to the presence of a basic tertiary amine.
Q2: Why is the oral bioavailability of asenapine so low?
A2: The oral bioavailability of asenapine is less than 2% due to extensive first-pass metabolism in the liver and potentially the gut.[1][4] To bypass this, asenapine is formulated for sublingual administration, which has a higher bioavailability of 35%.[1][4]
Q3: What are the primary metabolic pathways for asenapine?
A3: Asenapine is primarily metabolized through direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 isoenzymes, predominantly CYP1A2.[5][6][7] These processes lead to the formation of multiple inactive metabolites.[6]
Q4: Can co-solvents be used to dissolve asenapine maleate?
A4: Yes, asenapine maleate is freely soluble in organic solvents like methanol, ethanol, and acetone.[1] For experimental purposes, Dimethyl Sulfoxide (DMSO) is also an effective solvent, with a solubility of up to 80 mg/mL.[8] When using co-solvents for aqueous buffers, it is crucial to consider their compatibility with the experimental system and their potential to interfere with assays.
Q5: Are there advanced methods to improve the solubility of asenapine?
A5: Yes, techniques such as the preparation of co-crystals have been shown to enhance the solubility and dissolution rate of asenapine maleate.[9] Other general techniques for improving the solubility of poorly soluble compounds include the use of cyclodextrins, nanosuspensions, and solid dispersions.[10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with asenapine and its derivatives in aqueous buffers.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of asenapine in aqueous buffer | The pH of the buffer is above the pKa of the compound, leading to the formation of the less soluble free base. | Adjust the pH of the buffer to be below the pKa of asenapine's protonated base (pKa = 8.6) to maintain it in its more soluble ionized form.[1] |
| The concentration of asenapine exceeds its solubility limit in the buffer. | Decrease the concentration of asenapine in the final solution. | |
| The buffer has a high ionic strength, which can decrease the solubility of organic compounds (salting-out effect). | Use a buffer with a lower ionic strength, if compatible with your experiment. | |
| Inconsistent results in biological assays | Poor solubility leads to variable concentrations of the active compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. Ensure rapid mixing to avoid precipitation. |
| The compound is adsorbing to plasticware. | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) to the buffer to reduce adsorption and improve solubility. | |
| Difficulty preparing a stock solution | The compound is not dissolving completely in the chosen solvent. | Use sonication or gentle warming to aid dissolution.[3] For asenapine maleate, DMSO is a highly effective solvent.[8] |
Quantitative Data Summary
The following tables summarize key physicochemical and solubility data for asenapine and asenapine maleate.
Table 1: Physicochemical Properties of Asenapine and Asenapine Maleate
| Property | Value | Reference |
| Asenapine | ||
| Molecular Formula | C17H16ClNO | [12] |
| Molar Mass | 285.77 g/mol | [12] |
| Asenapine Maleate | ||
| Molecular Formula | C17H16ClNO · C4H4O4 | [2] |
| Molecular Weight | 401.84 g/mol | [2] |
| Melting Point | 141.72°C | [13] |
| pKa (protonated base) | 8.6 | [1] |
Table 2: Solubility of Asenapine Maleate
| Solvent | Solubility | Conditions | Reference |
| Water | 3.7 mg/mL | pH 4.6 | [1] |
| Water | ≥10 mg/mL | - | [2] |
| Water | 6.25 mg/mL | Requires sonication and warming | [3] |
| DMSO | 25 mg/mL | Requires sonication | [3] |
| DMSO | 80 mg/mL | Fresh DMSO recommended | [8] |
| Methanol | Freely soluble | - | [1] |
| Ethanol | Freely soluble | - | [1] |
| Acetone | Freely soluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Asenapine Maleate using a Co-Solvent
-
Objective: To prepare a 1 mM aqueous solution of asenapine maleate in a phosphate-buffered saline (PBS) for use in in vitro assays.
-
Materials:
-
Asenapine maleate powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out the required amount of asenapine maleate powder to prepare a 100 mM stock solution in DMSO. For example, to prepare 1 mL of a 100 mM stock, weigh 40.18 mg of asenapine maleate.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of particulates. This is your 100 mM stock solution.
-
To prepare the 1 mM working solution in PBS, perform a 1:100 dilution of the DMSO stock. For example, add 10 µL of the 100 mM stock solution to 990 µL of PBS.
-
Immediately after adding the stock solution to the PBS, vortex the tube for at least 30 seconds to ensure rapid and uniform mixing. This will help prevent precipitation.
-
The final concentration of DMSO in the working solution will be 1%. Ensure this concentration is compatible with your experimental system.
-
Protocol 2: pH-Adjustment Method for Solubilization
-
Objective: To prepare an acidic aqueous solution of asenapine for subsequent pH adjustment in an experimental buffer.
-
Materials:
-
Asenapine maleate powder
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of asenapine maleate.
-
Add a small amount of deionized water to create a slurry.
-
Slowly add 0.1 M HCl dropwise while stirring until the asenapine maleate is fully dissolved. The pH of this solution will be acidic.
-
This acidic stock solution can then be added to your final experimental buffer.
-
After adding the stock solution to the buffer, check the final pH and adjust it to the desired value using 0.1 M HCl or 0.1 M NaOH, if necessary. Be aware that increasing the pH above the pKa may cause precipitation.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of asenapine maleate.
Caption: Simplified signaling pathways for asenapine's mechanism of action.[5][14][15][16][17]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. 阿塞那平马来酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Enhancement of the Solubility of Asenapine Maleate Through the Preparation of Co-Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 12. Asenapine - Wikipedia [en.wikipedia.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 17. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing "Asenapine Phenol" degradation during sample preparation
Introduction
Welcome to the technical support center for Asenapine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Asenapine and its derivatives, with a particular focus on its phenolic metabolites, during sample preparation. It is important to note that while the specific compound "Asenapine Phenol" is not extensively documented, Asenapine is known to metabolize into hydroxylated forms which are phenolic in nature (e.g., 11-hydroxyasenapine). The information provided here is based on the known stability of Asenapine and general considerations for handling phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Asenapine and its phenolic metabolites?
A1: Asenapine can degrade under various stress conditions, including acid and alkali hydrolysis, oxidation, and exposure to sunlight and dry heat.[1][2] Its phenolic metabolites are likely susceptible to oxidation, forming quinone-type structures, and may also be sensitive to pH changes and light exposure.
Q2: What are the initial signs of degradation in my samples?
A2: Visual signs of degradation are often absent. The primary indication of degradation is the appearance of unexpected peaks in your chromatogram and a corresponding decrease in the peak area of the parent analyte.[1][2]
Q3: How should I store my stock solutions and biological samples containing Asenapine and its metabolites?
A3: Stock solutions of Asenapine in methanol are generally stable.[3] For biological samples (e.g., plasma), short-term storage at refrigerated temperatures (4°C) and long-term storage frozen (-20°C or lower) are recommended to maintain stability.[4] Asenapine has been found to be stable in plasma at room temperature for up to 24 hours and can withstand multiple freeze-thaw cycles.[5]
Q4: Can the choice of solvent impact the stability of Asenapine?
A4: Yes, the choice of solvent can influence the stability of Asenapine. One study found that Asenapine was most stable in a phosphate-buffered saline (PBS) solution containing 6% Brij™ and least stable in methanol over a 72-hour period at 32 ± 1°C.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of Asenapine or its metabolites | Degradation during sample extraction: pH-dependent instability, oxidation. | Optimize the pH of the extraction buffer. For phenolic metabolites, a slightly acidic pH may improve stability. Consider adding antioxidants (e.g., ascorbic acid) to the sample matrix. |
| Inefficient extraction: Incorrect solvent or pH for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | For LLE, use a solvent like methyl tert-butyl ether (MTBE) under mild alkaline conditions (pH 9.0) to keep Asenapine in its unionized form for better recovery.[5] For SPE, ensure the sorbent and elution solvents are appropriate for the polarity of the analytes. | |
| Appearance of extra peaks in the chromatogram | Degradation during analysis: On-column degradation, instability in the mobile phase. | Ensure the mobile phase pH is compatible with the analytes' stability. A slightly acidic mobile phase (e.g., pH 3.5-5.5) has been used successfully for Asenapine analysis.[1][5] Check for active sites on the analytical column that might promote degradation. |
| Contamination: Contaminated glassware, solvents, or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware before use. | |
| Inconsistent results between replicates | Variable sample handling: Differences in exposure to light, temperature fluctuations. | Standardize all sample handling procedures. Protect samples from light by using amber vials or covering containers with foil.[4] Minimize the time samples spend at room temperature. |
| Incomplete dissolution: Poor solubility of the analytes in the sample diluent. | Ensure the sample diluent is appropriate for dissolving Asenapine and its metabolites. Sonication may aid in dissolution. |
Quantitative Data Summary
Table 1: Stability of Asenapine in Human Plasma
| Condition | Duration | Concentration (ng/mL) | Stability (% Change) | Reference |
| Bench Top (Room Temperature) | 24 hours | 0.150 | -8.0 | [5] |
| Bench Top (Room Temperature) | 24 hours | 15.00 | -9.2 | [5] |
| Freeze-Thaw Cycles (-20°C) | 6 cycles | 0.150 | -6.9 | [5] |
| Extracted Samples (Refrigerated, 5°C) | 94 hours | - | Stable | [5] |
| Extracted Samples (Room Temperature) | 75 hours | - | Stable | [5] |
Table 2: Forced Degradation of Asenapine
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant | [1][2] |
| Alkali Hydrolysis (e.g., 0.1 M NaOH) | Significant | [1][2] |
| Oxidation (e.g., 3% H₂O₂) | Significant | [1][2] |
| Sunlight | Significant | [1][2] |
| Dry Heat | Significant | [1][2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Asenapine from Human Plasma
This protocol is adapted from a method for the determination of Asenapine in human plasma.[5]
-
Sample Preparation:
-
To 300 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
-
pH Adjustment:
-
Add a suitable volume of a mild alkaline buffer (e.g., pH 9.0) to ensure Asenapine is in its unionized state.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: RP-HPLC Method for Asenapine Analysis
This protocol is based on a stability-indicating HPLC method.[1]
-
Chromatographic Conditions:
-
Column: SunFire C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 0.02 M potassium dihydrogen phosphate: acetonitrile (95:5, v/v), pH adjusted to 3.5 with 1% o-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Asenapine.
Caption: Hypothetical Oxidation of a Phenolic Metabolite.
References
- 1. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting poor peak shape of "Asenapine Phenol" in HPLC
Technical Support Center: Asenapine Phenol HPLC Analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape for this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, including peak tailing, fronting, and splitting, can arise from a variety of chemical and mechanical issues. For a phenolic compound like this compound, the most common causes include:
-
Secondary Silanol Interactions: The polar phenolic group can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of the analyte, both ionized and unionized forms can exist, causing peak distortion or splitting.[4][5][6] For basic compounds, a low pH (~2-3) is often used to protonate silanols, while for acidic compounds, the pH should be kept below the pKa.[7]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.[2][8]
-
Extra-Column Effects: Issues like excessive tubing length, large detector cell volume, or poorly fitted connections can cause peak broadening and tailing.[1][2]
-
Column Degradation: Contamination or degradation of the column, such as a partially blocked inlet frit or a void at the column inlet, can disrupt the flow path and cause split or tailing peaks.[2][8][9]
Q2: Why is my this compound peak tailing?
Peak tailing is the most frequent peak shape issue. It occurs when a peak has an asymmetric shape with a longer trailing edge.[1] The primary causes for a polar compound like this compound are:
-
Strong Analyte-Stationary Phase Interactions: The phenolic hydroxyl group can form strong hydrogen bonds with active sites (ionized silanols) on the silica stationary phase, delaying the elution of a portion of the analyte molecules.[2][3]
-
Mobile Phase pH Near Analyte pKa: Operating near the pKa of the phenolic group or the basic nitrogen in the Asenapine structure can lead to inconsistent interactions and tailing.[1][5] Asenapine has pKa values of approximately 7.52 and 8.51.[10]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.[7][11]
Q3: What causes peak fronting for this compound?
Peak fronting, where the peak has a leading shoulder, is less common than tailing but can indicate specific problems:
-
Sample Overload: Exceeding the column's sample capacity is a classic cause of fronting.[8][12] Try reducing the injection volume or diluting the sample.[7]
-
Low Temperature: In some cases, low column temperature can lead to fronting.
-
Improperly Packed Column: A poorly packed column bed can result in an uneven flow profile, causing fronting.[8]
Q4: My this compound peak is splitting. What should I do?
Peak splitting suggests that the analyte is traveling through the column in two different paths or states. Common reasons include:
-
Partially Blocked Inlet Frit: Debris from the sample or system can clog the column inlet frit, creating multiple flow paths for the sample.[8][9]
-
Column Void: A void or channel in the column packing at the inlet can cause the sample band to split.[8][13] This can happen if the column is dropped or subjected to rapid pressure changes.
-
Mobile Phase pH close to pKa: When the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms of the molecule exist simultaneously, which can sometimes lead to split peaks.[6][11]
-
Co-eluting Impurity: The split peak may actually be two different, unresolved compounds. Confirm by changing detection wavelengths or improving separation efficiency.[3]
Troubleshooting Guide for Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving peak shape issues with this compound.
Physicochemical Properties of Asenapine
Understanding the properties of the parent compound, Asenapine, is crucial for method development. This compound will share similar core properties but with the added influence of the phenolic group.
| Property | Value | Significance for HPLC |
| Asenapine pKa | pK2 7.52, pK3 8.51[10] | Indicates the molecule is basic. Mobile phase pH control is critical to maintain a consistent ionization state and avoid secondary interactions. |
| Asenapine Maleate Solubility | Slightly soluble in water; freely soluble in methanol.[14] | Guides the choice of sample solvent. Methanol or a mixture similar to the mobile phase is recommended. |
| Analyte Type | This compound is a polar, basic compound with a phenolic group. | Prone to secondary interactions with silica columns. Requires careful column and mobile phase selection. |
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A systematic workflow for troubleshooting HPLC peak shape issues.
Experimental Protocols & Methodologies
Protocol 1: Systematic Check of the HPLC System
-
Initial Inspection: Visually inspect all fittings and connections from the solvent reservoirs to the detector waste for any signs of leaks. Tighten or replace any suspect fittings.[2]
-
Pump Performance: Purge the pump thoroughly to remove any air bubbles. Monitor the pressure reading; it should be stable. An unstable pressure indicates potential issues with pump seals or check valves.[15]
-
Injector and Loop: Check for blockages in the injector. Ensure the sample loop is not overfilled.
-
Extra-Column Volume: Minimize extra-column band broadening by using tubing with a small internal diameter (e.g., 0.12-0.17 mm ID) and keeping the length as short as possible between the column and the detector.[7]
Protocol 2: Mobile Phase Optimization
The mobile phase is a powerful tool for controlling peak shape, especially for ionizable compounds like this compound.[6]
-
pH Adjustment:
-
Objective: To ensure the analyte is in a single, stable ionic state and to minimize silanol interactions.
-
Methodology: Since Asenapine is basic, the mobile phase pH should be adjusted to be at least 2 units away from its pKa values (7.52, 8.51).[11] A low pH (e.g., 2.5-3.5) is often effective for basic compounds as it protonates the analyte and suppresses the ionization of residual silanol groups on the column, reducing secondary interactions.[3][7] Use a buffer such as phosphate or formate to maintain a stable pH.[1]
-
-
Buffer Concentration:
-
Objective: To ensure sufficient buffering capacity.
-
Methodology: Prepare a buffer concentration between 10-50 mM.[7] Too low a concentration may not adequately control the on-column pH.
-
-
Organic Modifier:
-
Objective: To optimize retention and selectivity.
-
Methodology: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure. If tailing persists, switching from acetonitrile to methanol (or vice versa) can sometimes improve peak shape due to different solvent-analyte interactions.[1]
-
Protocol 3: Column Selection and Care
The choice of column is critical to prevent unwanted secondary interactions.
-
Column Chemistry:
-
Standard C18/C8 Columns: If using a standard silica-based C18 or C8 column, ensure it is a high-quality, fully end-capped column. End-capping blocks many of the residual silanol groups that cause tailing with basic and polar analytes.[3]
-
Alternative Chemistries: For particularly problematic tailing, consider using a column with an alternative stationary phase:
-
Polar-Embedded Phase: These columns have a polar group embedded within the alkyl chain, which helps to shield the analyte from silanol groups and allows for use with highly aqueous mobile phases.[1][16]
-
Phenyl-Hexyl Phase: The phenyl groups in this stationary phase can offer different selectivity for aromatic compounds like this compound through pi-pi interactions.[17][18]
-
-
-
Column Flushing and Regeneration:
-
Objective: To remove strongly retained contaminants that can cause peak distortion.
-
Methodology: If you suspect column contamination, disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a reversed-phase column is to flush with water, then methanol, acetonitrile, isopropanol, and then return to the mobile phase conditions. If the frit is suspected to be blocked, careful back-flushing may resolve the issue.[9]
-
Example HPLC Method Parameters for Asenapine Analysis
The following parameters, adapted from published methods for Asenapine, can serve as a starting point for optimizing the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hiber C18 (250 x 4.6 mm, 5 µm)[19] | Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[20] | Inertsil C8[21] |
| Mobile Phase | 0.05 M KH2PO4 : Acetonitrile (60:40 v/v), pH 2.7[19] | Acetonitrile : Water (55:45 v/v) with 0.1% OPA[20] | Phosphate buffer, water, and acetonitrile[21] |
| Flow Rate | 1.0 mL/min[19] | 1.5 mL/min[20] | 1.0 mL/min[21] |
| Detection (UV) | 270 nm[19] | 270 nm[20] | 220 nm[21] |
| Column Temp. | Ambient[19] | Ambient | Not specified |
Chemical Relationship: pH and Analyte Ionization
The ionization state of this compound is directly controlled by the mobile phase pH, which in turn dictates its interaction with the stationary phase.
Caption: Effect of mobile phase pH on analyte and silanol ionization.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Asenapine [drugfuture.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. uhplcs.com [uhplcs.com]
- 13. waters.com [waters.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. ijpsr.com [ijpsr.com]
- 21. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
Technical Support Center: Optimizing Mass Spectrometry for Asenapine and Related Phenolic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Asenapine and its potential phenolic derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of Asenapine and similar compounds.
Question: I am not detecting a signal for my target analyte. What are the initial troubleshooting steps?
Answer:
If you are unable to detect a signal for your analyte, consider the following initial steps:
-
Verify Compound Integrity: Ensure the stability of your Asenapine or related phenolic compound standard. Improper storage or handling can lead to degradation.
-
Instrument Performance Check: Run a system suitability test with a known standard to confirm that the LC-MS/MS system is performing within expected parameters.
-
Source Conditions: Confirm that the electrospray ionization (ESI) source is clean and that the spray is stable. Asenapine and related compounds are basic and are typically analyzed in positive ion mode.[1]
-
Review MRM Transitions: Double-check the precursor and product ion m/z values entered in your acquisition method. For Asenapine, the primary transition is m/z 286.1 → 166.0.[1][2][3] If you are analyzing a phenolic derivative, you will need to determine the correct molecular weight and predict potential fragment ions.
Question: My signal intensity is low. How can I improve it?
Answer:
Low signal intensity can be addressed by optimizing several parameters:
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. For basic compounds like Asenapine, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or orthophosphoric acid) can enhance protonation and improve signal in positive ESI mode.[1][4]
-
Ionization Source Parameters: Systematically optimize the ESI source parameters, including:
-
Capillary Voltage: Adjust the voltage to ensure efficient ionization without causing in-source fragmentation.
-
Nebulizer Gas Flow: Optimize the gas flow to ensure proper desolvation of the droplets.
-
Drying Gas Flow and Temperature: Adjust these parameters to facilitate efficient solvent evaporation.
-
-
Collision Energy (CE): Optimize the collision energy in the collision cell to achieve the most abundant and stable fragment ion. This is a compound-dependent parameter and requires systematic tuning.
-
Sample Preparation: Evaluate your sample preparation method. A liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) has been shown to be effective for Asenapine from plasma samples.[1] Inadequate extraction can lead to low recovery and poor signal.
Question: I am observing high background noise or matrix effects. What can I do?
Answer:
High background noise or matrix effects can interfere with the detection and quantification of your analyte.
-
Chromatographic Separation: Improve the chromatographic separation to resolve your analyte from interfering matrix components. Consider using a different stationary phase or modifying the mobile phase gradient.
-
Sample Cleanup: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) can be more effective than LLE in removing interfering substances.
-
Internal Standard: Utilize a stable isotope-labeled internal standard, such as Asenapine-¹³C-d₃, to compensate for matrix effects and variations in instrument response.[1] The MRM transition for Asenapine-¹³C-d₃ is m/z 290.0 → 166.1.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for Asenapine detection?
A1: Asenapine is typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1] Key parameters are summarized in the table below.
Q2: How do I determine the MRM transitions for a novel Asenapine phenolic derivative?
A2: To determine the MRM transitions for a new compound, you would typically follow this workflow:
-
Infuse a pure standard of the compound directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺. This will be your precursor ion.
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense fragment ion as your primary product ion for the MRM transition. It is also good practice to select a secondary, less intense fragment for confirmation.
Q3: What is the expected fragmentation pattern for Asenapine?
A3: The fragmentation of Asenapine (molecular ion m/z 285.76) primarily involves the cleavage of the 2-ethylphenol ring and the 1-methylpyrrolidine ring.[4] This results in characteristic product ions, with the ion at m/z 166.0 being a prominent fragment used for quantification.[1]
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of Asenapine.
Table 1: Mass Spectrometry Parameters for Asenapine Detection
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| Precursor Ion (m/z) | 286.1 | [1][2][3] |
| Product Ion (m/z) | 166.0 | [1][2][3] |
| Internal Standard (IS) | Asenapine-¹³C-d₃ | [1] |
| IS Precursor Ion (m/z) | 290.0 | [1] |
| IS Product Ion (m/z) | 166.1 | [1] |
Table 2: Liquid Chromatography Parameters for Asenapine Separation
| Parameter | Description | Reference |
| Column | Chromolith Performance RP8e (100 mm x 4.6 mm) or BDS Y Persil C18 | [1][4] |
| Mobile Phase A | 5.0 mM Ammonium Acetate with 0.1% Formic Acid or 0.1% Orthophosphoric Acid | [1][4] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Methanol mixture | [1][4] |
| Flow Rate | 0.9 - 1.0 mL/min | [4] |
| Injection Volume | 5.0 µL | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for extracting Asenapine from human plasma.[1]
-
To 300 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of 5.0 mM ammonium acetate solution (pH 9).
-
Vortex the sample.
-
Perform the liquid-liquid extraction by adding 3.0 mL of methyl tert-butyl ether (MTBE) and centrifuging for 5 minutes at 1811g.
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 500 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: LC-MS/MS workflow for Asenapine analysis.
Caption: Simplified Asenapine fragmentation pathway.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS [jpa.xjtu.edu.cn]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
Technical Support Center: Stability of Asenapine and Formation of Phenolic Degradants
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of asenapine under various stress conditions, with a particular focus on the formation of phenolic degradation products.
Frequently Asked Questions (FAQs)
Q1: What is "Asenapine Phenol" and how does it relate to asenapine?
"this compound" is not a standard chemical name for asenapine. Asenapine itself is a complex molecule with the chemical name (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole[1]. However, under certain stress conditions, asenapine can degrade to form various products, some of which may contain a phenol-like functional group. One such degradation product has been identified as 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol (DP-4)[2][3]. This compound is a likely candidate for what may be colloquially referred to as "this compound."
Q2: Under what conditions does asenapine degrade to form phenolic compounds?
Forced degradation studies have shown that asenapine is susceptible to degradation under acidic, basic, and oxidative stress conditions, leading to the formation of various degradation products, including a phenolic derivative[2][4]. Specifically, the degradation product DP-4, which has a phenol-like structure, has been observed to form under these conditions[2].
Q3: Is asenapine stable at high temperatures?
Yes, studies have indicated that asenapine shows stability under thermal stress. Significant degradation was observed under oxidative and thermal stress conditions in one study[4]. However, another study reported the drug to be stable under thermal and photolytic conditions[2]. The extent of thermal degradation may depend on the specific conditions (e.g., temperature, duration, solid-state vs. solution).
Q4: What is the general stability profile of asenapine?
Asenapine is sensitive to acidic and basic hydrolysis, as well as oxidation[2][4]. It is relatively stable under photolytic and thermal stress[2]. It's crucial to control the pH and avoid strong oxidizing agents during handling and formulation to minimize degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis of asenapine after storage. | Degradation of asenapine due to improper storage conditions. | Review the storage conditions. Ensure the sample is protected from light and stored at the recommended temperature. Check the pH of the sample solution. |
| Formation of a phenolic degradation product (e.g., DP-4) is detected. | The sample has been exposed to acidic, basic, or oxidative stress. | Neutralize the sample if it was subjected to acidic or basic conditions. For future experiments, use buffers to maintain a neutral pH. If oxidative stress is suspected, deaerate solvents and consider adding an antioxidant. |
| Inconsistent stability results between batches. | Variability in the purity of the asenapine starting material or differences in experimental conditions. | Ensure consistent experimental protocols for all batches. Characterize the purity of each batch of asenapine before initiating stability studies. |
Experimental Protocols
Forced Degradation Study of Asenapine
This protocol outlines a general procedure for conducting forced degradation studies on asenapine to assess its stability under various stress conditions, based on published methods[2].
1. Preparation of Asenapine Stock Solution:
-
Accurately weigh and dissolve asenapine maleate in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the asenapine stock solution with 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to a final volume with the diluent before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the asenapine stock solution with 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute to a final volume with the diluent before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the asenapine stock solution with 1 mL of 30% hydrogen peroxide.
-
Heat the mixture at 80°C for 24 hours.
-
Dilute to a final volume with the diluent before analysis.
-
-
Thermal Degradation:
-
Place the solid asenapine powder or a solution in a tightly sealed container.
-
Expose to a high temperature (e.g., 80°C) for a specified period.
-
For the solution, dilute to a final volume with the diluent before analysis. For the solid, dissolve in the diluent to the desired concentration.
-
-
Photolytic Degradation:
-
Expose the asenapine solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample after the exposure period.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed asenapine standard to identify and quantify the degradation products.
Data on Asenapine Degradation
The following table summarizes the degradation of asenapine under different stress conditions as reported in a study[2].
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation Products Formed |
| Acidic Hydrolysis | 1 M HCl | 80°C | 24 h | DP-1, DP-4 |
| Basic Hydrolysis | 1 M NaOH | 80°C | 24 h | DP-1, DP-2, DP-5 |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 24 h | DP-3 |
| Thermal Degradation | - | - | - | Stable |
| Photolytic Degradation | - | - | - | Stable |
DP-1: 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7] oxepino[4,5-c]pyrrole DP-2: 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1- methylpyrrolidine DP-3: 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide DP-4: 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol DP-5: 13-(cyclohexa-1,3-dien-1-yl)-1-methyl- 4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine
Visualizations
Experimental Workflow for Asenapine Stress Testing
Caption: Workflow for forced degradation testing of asenapine.
Putative Degradation Pathway of Asenapine Leading to a Phenolic Product
Caption: Simplified degradation of asenapine to a phenolic product.
References
Reducing matrix effects in "Asenapine Phenol" bioanalytical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in asenapine bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my asenapine bioanalytical assay?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of asenapine bioanalysis in matrices like human plasma, endogenous components such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants can interfere with the accurate quantification of asenapine.[2] This interference can lead to poor accuracy, imprecision, non-linearity, and reduced sensitivity in your assay.[2][3]
Q2: I am observing significant ion suppression in my asenapine assay. What is the most likely cause?
A2: A common cause of ion suppression in bioanalytical assays using LC-MS/MS is the presence of phospholipids from the biological matrix, especially when using protein precipitation for sample preparation.[4][5] These molecules can co-elute with asenapine and interfere with its ionization in the mass spectrometer source.[5]
Q3: How can I quantitatively assess the matrix effect in my asenapine assay?
A3: The "post-extraction spiking" method is a widely accepted standard for quantitatively assessing matrix effects.[2] This involves comparing the peak response of asenapine spiked into an extracted blank matrix to the response of asenapine in a neat solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[2] For a robust method, the MF should ideally be between 0.75 and 1.25.[2]
Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?
A4: For regulated bioanalysis, regulatory bodies like the FDA and EMA expect that the matrix effect does not impact the accuracy, precision, and reproducibility of the assay. A common acceptance criterion is that the precision (%CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.[6] One study on asenapine found an IS-normalized matrix factor ranging from 1.03 to 1.05, indicating minimal matrix effect.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during asenapine bioanalytical assays related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Conditions: - Adjust mobile phase composition (e.g., organic solvent ratio, pH). - A successful method for asenapine used acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1, v/v/v).[7][8] - Consider a different stationary phase (e.g., a monolithic silica column like Chromolith Performance RP8e was effective for asenapine).[7][8]2. Improve Sample Cleanup: - Switch from protein precipitation to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][4] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples or lots of matrix. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS (e.g., Asenapine-13C-d3) is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]2. Thoroughly Optimize Sample Preparation: - Ensure your extraction method is robust and provides consistent cleanup across all samples. LLE with methyl tert-butyl ether has been shown to be effective for asenapine.[7][8] |
| Low Analyte Recovery | Inefficient extraction of asenapine from the matrix or significant ion suppression. | 1. Optimize Extraction Procedure: - For LLE, experiment with different organic solvents and pH conditions to ensure efficient partitioning of asenapine. - For SPE, test different sorbents and wash/elution solvent compositions.2. Assess Absolute Matrix Effect: - Quantify the matrix factor to determine if ion suppression is the primary issue. If suppression is high, focus on improving sample cleanup or chromatographic separation. |
| Inconsistent Internal Standard Response | The internal standard is affected by matrix effects differently than the analyte. | 1. Switch to a SIL-IS: - If you are using an analog internal standard, it may not adequately track the matrix effects experienced by asenapine. A SIL-IS is strongly recommended.[2]2. Evaluate Co-eluting Interferences: - Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram and adjust the chromatography to move the analyte and IS peaks away from these regions.[2][9] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Asenapine in Human Plasma
This protocol is based on a successful and validated method for the determination of asenapine in human plasma.[7][8]
Materials:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Asenapine and Asenapine-13C-d3 (Internal Standard) stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water, purified (Milli-Q or equivalent)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 300 µL of human plasma into a pre-labeled centrifuge tube.
-
Add the internal standard (Asenapine-13C-d3) solution.
-
Vortex for 30 seconds.
-
Add 3.0 mL of methyl tert-butyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Asenapine Analysis
These parameters are adapted from a validated method.[7][8]
Liquid Chromatography:
-
Column: Chromolith Performance RP8e (100 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile : 5.0 mM Ammonium Acetate : 10% Formic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 5.0 µL
-
Autosampler Temperature: 4°C
-
Run Time: 4.5 minutes
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Asenapine: m/z 286.1 → 166.0
-
Asenapine-13C-d3 (IS): m/z 290.0 → 166.1
-
Quantitative Data Summary
The following tables summarize the performance of the described LLE-LC-MS/MS method for asenapine.[7][8]
Table 1: Recovery and Matrix Effect of Asenapine and its Internal Standard
| Analyte | Mean Recovery (%) | IS-Normalized Matrix Factor Range |
| Asenapine | 87.3 | 1.03 - 1.05 |
| Asenapine-13C-d3 (IS) | - | - |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 2.8 | 99.5 | 5.8 | 91.2 |
| LQC | 1.3 | 94.1 | 2.4 | 97.0 |
| MQC | 2.1 | 96.7 | 3.1 | 95.8 |
| HQC | 1.9 | 95.3 | 2.9 | 96.4 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Caption: Experimental workflow for asenapine bioanalysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS [jpa.xjtu.edu.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Asenapine and Metabolite Interference in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from asenapine and its metabolites, particularly phenolic derivatives, in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is "asenapine phenol" and is it a known interfering substance?
"this compound" is not a standardly referenced specific metabolite of asenapine. However, asenapine undergoes extensive metabolism in the body, which includes hydroxylation, leading to the formation of phenolic metabolites.[1][2] These phenolic metabolites, along with other metabolic products, have the potential to interfere with various biological assays. While direct, documented evidence of "this compound" interference is limited, the chemical properties of phenolic compounds in general are known to cause assay artifacts.
Q2: How is asenapine metabolized, and what are its major metabolites?
Asenapine is primarily metabolized through two main pathways: direct glucuronidation, predominantly by the enzyme UGT1A4, and oxidative metabolism, mainly by CYP1A2.[3][4] This extensive metabolism results in numerous, largely inactive metabolites.[2][3] The principal circulating metabolite is asenapine N+-glucuronide.[1] Other significant metabolites include N-desmethylasenapine and various hydroxylated and conjugated forms.[1] It is these hydroxylated metabolites that introduce phenolic functional groups.
Q3: What are the general mechanisms by which phenolic compounds can interfere with biological assays?
Phenolic compounds are known to interfere in biological assays through several mechanisms:
-
Non-specific Protein Binding: Phenols can bind non-specifically to proteins, including antibodies and enzymes used in assays like ELISA, potentially causing false positives or negatives.[5][6]
-
Redox Activity: The antioxidant properties of phenols can interfere with assays that involve redox reactions, such as cell viability assays using MTT or AlamarBlue.
-
Fluorescence Quenching or Enhancement: Phenolic compounds can possess intrinsic fluorescence or act as quenchers, interfering with fluorescence-based assays.
-
Enzyme Inhibition: Some phenolic compounds can directly inhibit reporter enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP), which are commonly used in ELISAs.
Q4: Which types of assays are most likely to be affected by asenapine's phenolic metabolites?
Based on the general properties of phenolic compounds, the following assays are at a higher risk of interference:
-
Immunoassays (ELISA, Western Blot): Due to the potential for non-specific binding to antibodies and enzymes.[5][6]
-
Fluorescence-Based Assays: Risk of fluorescence quenching or autofluorescence from the metabolites.
-
Cell-Based Assays Measuring Metabolism (e.g., MTT, MTS): The redox activity of phenolic metabolites could interfere with the readout.
-
Enzyme Activity Assays: Potential for direct inhibition of assay enzymes.
Q5: Are there analytical methods to specifically measure asenapine and its metabolites to confirm their presence in my samples?
Yes, several highly specific and sensitive analytical methods have been developed for the quantification of asenapine and its metabolites in biological matrices. The most widely used and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8] This technique can separate and accurately quantify asenapine and its various metabolites, including N-desmethylasenapine and glucuronidated forms, even at very low concentrations.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also used, particularly for pharmaceutical formulations.[9][10][11]
Troubleshooting Guides
Issue 1: Unexpectedly High Background or False Positives in an ELISA
Possible Cause: Non-specific binding of asenapine's phenolic metabolites to the assay antibodies or the plate surface.
Troubleshooting Steps:
-
Increase Blocking and Washing:
-
Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk).
-
Extend the blocking incubation time.
-
Increase the number and stringency of wash steps, and consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
-
-
Sample Dilution:
-
Dilute the samples to reduce the concentration of the potential interfering metabolites.
-
-
Use of a Different Antibody Pair:
-
If possible, try a different set of capture and detection antibodies that may have lower non-specific binding characteristics.
-
-
Spike-and-Recovery Experiment:
-
Spike a known concentration of your analyte into a sample matrix containing asenapine and its metabolites and a control matrix without. A lower-than-expected recovery in the asenapine-containing matrix may indicate interference.
-
Issue 2: Reduced Signal or False Negatives in a Fluorescence-Based Assay
Possible Cause: Fluorescence quenching by asenapine's phenolic metabolites.
Troubleshooting Steps:
-
Read at a Different Wavelength:
-
If your instrument allows, scan a range of excitation and emission wavelengths to see if there is a window with less interference.
-
-
Sample Cleanup:
-
Use a sample preparation method like solid-phase extraction (SPE) to remove the interfering metabolites before the assay.
-
-
Blank Correction:
-
Run a parallel sample that contains the asenapine metabolites but not the analyte of interest to measure the background fluorescence and subtract it from your measurements.
-
-
Switch to a Non-Fluorescent Assay:
-
If possible, consider using an alternative assay method that is not based on fluorescence, such as a colorimetric or chemiluminescent assay.
-
Data Presentation
Table 1: Summary of Asenapine Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Key Metabolites |
| Direct Glucuronidation | UGT1A4 | Asenapine N+-glucuronide |
| Oxidative Metabolism | CYP1A2 (major), CYP3A4, CYP2D6 | N-desmethylasenapine, 11-hydroxyasenapine, 10,11-dihydroxyasenapine |
Table 2: Potential Assay Interferences by Phenolic Metabolites
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| ELISA | Non-specific binding to antibodies/plate | Increase blocking, stringent washing, sample dilution |
| Fluorescence Assays | Fluorescence quenching or autofluorescence | Sample cleanup (SPE), blank correction, alternative wavelengths |
| Cell Viability (Redox-based) | Redox activity of metabolites | Use a non-redox-based viability assay (e.g., CellTiter-Glo) |
| Enzyme Assays | Direct enzyme inhibition | Run enzyme kinetics, use a different reporter enzyme |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general framework for removing polar drug metabolites from a biological sample. The specific SPE cartridge and solvents should be optimized for the particular assay and sample matrix.
-
Condition the SPE Cartridge:
-
Select a reverse-phase SPE cartridge (e.g., C18).
-
Wash the cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of the sample buffer.
-
-
Load the Sample:
-
Load the biological sample onto the conditioned cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to elute polar metabolites. Collect this fraction if you wish to analyze the metabolites separately.
-
-
Elute the Analyte:
-
Elute the analyte of interest with a stronger organic solvent (e.g., 90% methanol in water).
-
-
Dry and Reconstitute:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the appropriate assay buffer.
-
Visualizations
Caption: Metabolic pathways of asenapine.
Caption: Troubleshooting workflow for assay interference.
References
- 1. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Asenapine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for Asenapine and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Asenapine and its metabolites.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ASP-T-01 | Poor peak shape (tailing) for Asenapine. | Asenapine is a basic compound and can interact with acidic residual silanol groups on the silica-based stationary phase.[1] | - Use a mobile phase with a lower pH (e.g., pH < 3) to suppress the ionization of silanol groups.[2] - Add a competitive base, such as triethylamine, to the mobile phase to block the active sites. - Employ an end-capped column or a column with a polar-embedded phase to shield the silanol groups. - Consider using a column with a different stationary phase chemistry, such as a C8 column, which may offer different selectivity and reduced secondary interactions.[3] |
| ASP-T-02 | Inadequate resolution between Asenapine and its metabolites (e.g., N-desmethylasenapine). | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Gradient elution profile not optimized. | - Adjust the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.[4] - Modify the pH of the aqueous portion of the mobile phase. - Evaluate different stationary phases (e.g., C18, C8, Phenyl) to exploit different retention mechanisms.[3] - For gradient methods, adjust the initial and final organic percentages, the gradient slope, and the duration. |
| ASP-T-03 | Variable retention times. | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks in the HPLC system.[5] | - Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use a reliable degassing method.[6] - Use a column oven to maintain a constant and consistent temperature.[5] - Check the HPLC system for any leaks, particularly around fittings and pump seals. Perform a system pressure test. |
| ASP-T-04 | Low sensitivity or poor signal-to-noise ratio in LC-MS/MS analysis. | - Inefficient ionization of Asenapine and its metabolites. - Matrix effects from the biological sample (ion suppression or enhancement). - Suboptimal mass spectrometer settings. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Asenapine and its metabolites ionize well in positive ESI mode.[4] - Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation. - Use a stable isotope-labeled internal standard (e.g., Asenapine-d3) to compensate for matrix effects.[4] - Optimize the collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of each analyte. |
| ASP-T-05 | Carryover of Asenapine in subsequent injections. | Asenapine can be "sticky" and adsorb to surfaces in the autosampler and column. | - Optimize the autosampler wash solution. A wash solvent with a higher organic content or a different pH might be more effective. - Include a high-organic wash step at the end of each gradient run to elute any strongly retained compounds. - If carryover persists, consider dedicated system components for high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Asenapine that I should consider in my analytical method?
A1: The primary metabolites of Asenapine are N-desmethylasenapine, asenapine-N+-glucuronide, and 11-O-sulfate-asenapine.[7] Your analytical method should ideally be able to resolve Asenapine from these metabolites to ensure accurate quantification.
Q2: What type of analytical column is best suited for the analysis of Asenapine and its metabolites?
A2: Reversed-phase columns, such as C18 and C8, are commonly used for the analysis of Asenapine and its metabolites.[3] The choice between C18 and C8 will depend on the desired retention and selectivity. For basic compounds like Asenapine, using a column with high-purity silica and effective end-capping is recommended to minimize peak tailing.[8]
Q3: What are the typical mobile phases used for the HPLC or UPLC analysis of Asenapine?
A3: Typical mobile phases consist of a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[4][9] The pH of the aqueous phase is often adjusted to the acidic range (e.g., pH 2.5-4.5) to ensure good peak shape for the basic Asenapine molecule.[10]
Q4: How is Asenapine metabolized in the body?
A4: Asenapine is primarily metabolized in the liver through two main pathways: direct glucuronidation mediated by the enzyme UGT1A4, and oxidative metabolism primarily by CYP1A2.[11]
Q5: What detection techniques are most suitable for the quantification of Asenapine and its metabolites in biological samples?
A5: For high sensitivity and selectivity, especially in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[12] For less demanding applications or for the analysis of bulk drug substance, UV detection in the range of 210-270 nm can be used.[10][13]
Experimental Protocols
LC-MS/MS Method for Asenapine and Metabolites in Human Plasma
This protocol is a representative method for the simultaneous determination of Asenapine, N-desmethylasenapine, and asenapine-N+-glucuronide.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by equilibration with water.
-
Load 0.5 mL of human plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions:
-
Asenapine: m/z 286.1 → 241.1
-
N-desmethylasenapine: m/z 272.1 → 241.1
-
Asenapine-N+-glucuronide: m/z 462.2 → 286.1
-
-
HPLC-UV Method for Asenapine in Bulk Drug Substance
This protocol is suitable for the determination of Asenapine purity in bulk pharmaceutical ingredients.
-
Sample Preparation:
-
Accurately weigh and dissolve the Asenapine maleate bulk powder in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
Quantitative Data Summary
| Analyte | Retention Time (min) (LC-MS/MS) | MRM Transition (m/z) | Limit of Quantification (LOQ) (ng/mL in plasma) |
| Asenapine | ~3.5 | 286.1 → 241.1 | 0.05 |
| N-desmethylasenapine | ~3.1 | 272.1 → 241.1 | 0.1 |
| Asenapine-N+-glucuronide | ~2.8 | 462.2 → 286.1 | 0.5 |
Note: Retention times are approximate and can vary based on the specific system and conditions.
Visualizations
Caption: Metabolic pathway of Asenapine.
Caption: Workflow for bioanalysis of Asenapine.
Caption: Asenapine's primary signaling interactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. mdpi.com [mdpi.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of Phenolic Compounds: Asenapine in Context
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents that can protect against neuronal damage and death. Phenolic compounds, a diverse group of plant-derived secondary metabolites, have garnered significant attention for their neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory activities.[1][2] This guide provides a comparative analysis of the neuroprotective effects of well-characterized phenolic compounds—Quercetin, Resveratrol, and Curcumin—and contextualizes them with the potential neuroprotective actions of the atypical antipsychotic, Asenapine, considering its chemical structure and metabolic profile.
While direct evidence for a specific "Asenapine Phenol" metabolite driving neuroprotection is not established in the current literature, the chemical structure of Asenapine contains features that could, through metabolism, yield phenolic derivatives. Furthermore, some second-generation antipsychotics have been investigated for their neuroprotective potential, acting through mechanisms that can overlap with those of phenolic compounds, such as reducing oxidative stress.[3] This guide will therefore focus on the established mechanisms of prominent phenolic compounds to provide a benchmark for future investigations into Asenapine's potential neuroprotective role.
Comparative Analysis of Neuroprotective Mechanisms
Phenolic compounds exert their neuroprotective effects through a variety of mechanisms, often targeting multiple pathways involved in neuronal survival and death.[4][5] The primary mechanisms include antioxidant activity, modulation of inflammatory responses, and regulation of key signaling pathways.
-
Antioxidant Properties: Phenolic compounds are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key contributors to oxidative stress in neurodegenerative diseases.[6][7] They can also enhance the endogenous antioxidant defense system.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Phenolic compounds can suppress inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.[1]
-
Modulation of Signaling Pathways: These compounds can influence critical intracellular signaling cascades that govern cell survival, apoptosis, and plasticity.[5][6]
The following sections delve into the specific mechanisms of Quercetin, Resveratrol, and Curcumin, supported by experimental data.
Quercetin: A Flavonoid with Potent Neuroprotective Activity
Quercetin is a flavonoid found in many fruits and vegetables. Its neuroprotective effects are well-documented and attributed to its strong antioxidant and anti-inflammatory properties.[8]
Key Mechanisms of Action:
-
Nrf2-ARE Pathway Activation: Quercetin can induce the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9][10] This leads to the upregulation of several antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[11]
-
PI3K/Akt and NF-κB Signaling: Quercetin has been shown to modulate the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is crucial for cell survival.[8] It also inhibits the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation.[12]
-
Anti-apoptotic Effects: By modulating signaling pathways and reducing oxidative stress, quercetin can inhibit apoptosis (programmed cell death) in neuronal cells.[8]
Signaling Pathway of Quercetin's Neuroprotective Action
Caption: Quercetin's multi-target neuroprotective mechanisms.
Resveratrol: A Stilbenoid with Diverse Biological Activities
Resveratrol, a natural phenol found in grapes and red wine, has been extensively studied for its neuroprotective effects in various models of neurological disorders.[13]
Key Mechanisms of Action:
-
SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular metabolism and longevity. SIRT1 activation contributes to neuroprotection by deacetylating various downstream targets.[14]
-
Antioxidant and Anti-inflammatory Effects: Similar to other phenols, resveratrol exhibits potent antioxidant and anti-inflammatory properties. It can reduce ROS production and suppress inflammatory mediators.[15][16]
-
Modulation of Apoptotic Pathways: Resveratrol can modulate the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, to prevent neuronal cell death.[16]
Curcumin: The Bioactive Compound in Turmeric
Curcumin is the principal curcuminoid of the popular spice turmeric. It has a long history of use in traditional medicine and is now recognized for its neuroprotective potential.[17]
Key Mechanisms of Action:
-
Antioxidant and Metal Chelation: Curcumin is a powerful antioxidant that can scavenge free radicals.[18] It can also chelate metal ions like iron and copper, which can contribute to oxidative stress in the brain.[5]
-
Anti-inflammatory Properties: Curcumin is a potent inhibitor of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[19]
-
Anti-amyloid Aggregation: In models of Alzheimer's disease, curcumin has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides and promote their clearance.[18]
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from various experimental studies, providing a comparative overview of the efficacy of these phenolic compounds.
| Compound | Model System | Concentration/Dose | Key Quantitative Finding | Reference |
| Quercetin | Rodent models of neurotoxicity | 0.5–50 mg/kg (oral) | Protection against oxidative stress and neurotoxicity | [9] |
| Resveratrol | Primary mixed-glial cultures | 25–100 μM | Neuroprotection via free radical and ROS-scavenging | [15] |
| Rat model of stroke | 30 mg/kg | Reduction in ischemia-reperfusion induced damage | [16] | |
| Curcumin | PC12 cells with H₂O₂-induced injury | 25 µM | 22.4% increase in cell viability compared to H₂O₂-treated cells | [18] |
| Animal models of Parkinson's Disease | Various | Significant anti-inflammatory and antioxidant effects (p < 0.05) | [20] |
Experimental Protocols
A generalized workflow for assessing the neuroprotective effects of compounds in a cell-based model is outlined below.
Caption: A typical workflow for evaluating neuroprotective compounds in vitro.
Detailed Methodologies:
-
Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration before the induction of toxicity.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, 6-hydroxydopamine for a Parkinson's model) is added to the culture medium to induce neuronal damage.
-
Assessment of Cell Viability: The MTT assay is commonly used to measure cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The absorbance is proportional to the number of viable cells.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Apoptosis Assays: Apoptosis can be assessed by measuring the activity of key executioner caspases, such as caspase-3, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
Asenapine: An Atypical Antipsychotic with Potential Neuroprotective Relevance
Asenapine is a second-generation antipsychotic used for the treatment of schizophrenia and bipolar disorder.[21] Its primary mechanism of action involves antagonism at dopamine D₂ and serotonin 5-HT₂A receptors.[22] While not classified as a classic phenolic neuroprotectant, its potential relevance stems from a few key areas:
-
Metabolic Potential: The metabolic pathways of Asenapine could potentially produce phenolic derivatives, although this is not a focus of current research.
-
Modulation of Oxidative Stress: Some studies on second-generation antipsychotics have suggested they may possess antioxidant properties or modulate cellular responses to oxidative stress, which is a key mechanism of phenolic compounds.[3] For instance, some antipsychotics have been shown to alter levels of oxidative stress markers.
-
Receptor-Mediated Neurotransmitter Modulation: Asenapine's potent effects on monoamine systems, including dopamine and norepinephrine, in brain regions like the prefrontal cortex, could indirectly influence neuronal health and resilience.[22]
However, it is crucial to note that the direct neuroprotective effects of Asenapine, particularly through phenolic-like mechanisms, are not well-established and require further investigation.
Conclusion and Future Directions
Phenolic compounds like Quercetin, Resveratrol, and Curcumin have demonstrated significant neuroprotective potential in a multitude of preclinical studies. Their ability to counteract oxidative stress, reduce inflammation, and favorably modulate key signaling pathways makes them promising candidates for further development as therapies for neurodegenerative diseases.
While the direct role of an "this compound" in neuroprotection remains speculative, the established multifaceted mechanisms of known phenolic compounds provide a valuable framework. Future research should aim to:
-
Investigate the metabolic profile of Asenapine to identify any potential phenolic metabolites and assess their biological activity.
-
Conduct in vitro and in vivo studies to directly evaluate the neuroprotective effects of Asenapine and its metabolites in models of neurodegeneration.
-
Compare the mechanistic profiles of any active Asenapine derivatives with well-characterized phenolic compounds to understand potential overlaps and differences.
By leveraging the extensive knowledge of phenolic neuroprotection, researchers can better explore the therapeutic potential of both novel and existing drugs for the treatment of debilitating neurological disorders.
References
- 1. ejmoams.com [ejmoams.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects and Mechanisms of Curcumin–Cu(II) and –Zn(II) Complexes Systems and Their Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Curcumin Differs on Individual Cognitive Domains across Different Patient Populations: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asenapine for schizophrenia and bipolar disorder: a review of the efficacy and safety profile for this newly approved sublingually absorbed second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Neuropharmacology: Asenapine and the Elusive "Asenapine Phenol"
A comprehensive review of the neuropharmacological properties of the atypical antipsychotic Asenapine is presented below, alongside an analysis of the current scientific literature concerning a related compound, "Asenapine Phenol." This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Asenapine's receptor binding profile, signaling pathways, and metabolic fate. Despite extensive investigation, a significant disparity in available data exists between the two molecules, with "this compound" remaining largely uncharacterized in the context of neuropharmacology.
Introduction to Asenapine and "this compound"
Asenapine is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic effects are attributed to a complex and unique receptor binding profile, distinguishing it from other antipsychotics.[3] Asenapine is extensively metabolized in the body into various inactive metabolites.[4]
"this compound," chemically identified as 4-Chloro-2-((3S,4R)-1-methyl-4-phenylpyrrolidin-3-yl)phenol, is commercially available as a research reagent. While its chemical structure is defined, there is a notable absence of publicly available data on its neuropharmacological properties, including receptor binding affinities and functional activity. One source indicates its use in studying effects on DNA oxidation, a field distinct from neuropharmacology. This lack of information currently prevents a direct comparative analysis of the neuropharmacology of "this compound" with that of its parent compound, Asenapine.
Asenapine: A Detailed Neuropharmacological Profile
The following sections provide a comprehensive overview of the neuropharmacology of Asenapine, based on available experimental data.
Receptor Binding Affinity
Asenapine exhibits high affinity for a wide range of serotonin, dopamine, α-adrenergic, and histamine receptors.[1][3] It acts as an antagonist at most of these receptors, with the exception of the 5-HT1A receptor, where it displays partial agonist activity.[2] A summary of its binding affinities (Ki in nM) for various human receptors is presented in the table below.
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1 | 1.2 |
| α2 | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 |
Data compiled from multiple sources.[1][3]
Experimental Protocol: Receptor Binding Assays
The binding affinities of Asenapine are typically determined through in vitro radioligand binding assays using cloned human receptors expressed in cell lines (e.g., CHO or HEK293 cells). A generalized protocol is as follows:
-
Cell Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (Asenapine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Signaling Pathways
The therapeutic effects of Asenapine are believed to be mediated through its modulation of multiple neurotransmitter systems. Its potent antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics.[4] The complex interplay of its receptor activities likely contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and mania in bipolar disorder.
Caption: Simplified signaling pathways of Asenapine.
Metabolism
Asenapine undergoes extensive metabolism in the liver, primarily through two main pathways: direct glucuronidation mediated by the enzyme UGT1A4, and oxidative metabolism, which is predominantly carried out by CYP1A2 with minor contributions from CYP3A4 and CYP2D6.[4][5] The major circulating metabolite is asenapine N+-glucuronide.[6] Other identified metabolites include N-desmethylasenapine and asenapine 11-O-sulfate.[6] Importantly, the metabolites of Asenapine are considered to be pharmacologically inactive.[4]
Caption: Major metabolic pathways of Asenapine.
"this compound": An Unresolved Pharmacological Profile
As previously stated, a thorough search of the scientific literature and chemical databases did not yield any specific neuropharmacological data for "this compound." While its chemical structure suggests it could potentially interact with various receptors, without experimental data, any discussion of its activity would be purely speculative.
Should data on the receptor binding affinities and functional activities of "this compound" become available, a direct comparison with Asenapine could be conducted. This would involve:
-
A comparative table of Ki values for the same panel of receptors.
-
Analysis of the structure-activity relationship (SAR) to understand how the addition of a phenolic hydroxyl group alters the pharmacological profile.
-
Functional assays to determine if "this compound" acts as an agonist, antagonist, or partial agonist at various receptors.
-
In vivo studies to assess its behavioral effects and potential therapeutic or side-effect profile.
Conclusion
Asenapine is a well-characterized atypical antipsychotic with a complex and unique neuropharmacological profile that underlies its therapeutic efficacy. In stark contrast, "this compound" remains a pharmacological enigma. While available as a research chemical, its neuropharmacological properties have not been reported in the accessible scientific literature. Therefore, a comparative analysis is not feasible at this time. Future research characterizing the receptor binding profile and functional activity of "this compound" is necessary to understand its potential biological effects and to draw any meaningful comparisons with Asenapine. For now, the neuropharmacology of Asenapine stands as a robust and well-documented field of study, while that of its phenolic counterpart awaits investigation.
References
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asenapine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Asenapine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of the atypical antipsychotic drug Asenapine and its primary metabolites in biological matrices. The focus is on providing objective performance data and comprehensive experimental protocols to aid researchers in selecting and implementing the most suitable analytical techniques for their specific research needs.
Asenapine undergoes extensive metabolism in the body, primarily through direct glucuronidation via UGT1A4 and oxidative metabolism, largely mediated by CYP1A2.[1] Key metabolites include N-desmethylasenapine, asenapine-N+-glucuronide, and hydroxylated forms such as 11-hydroxyasenapine, which is subsequently conjugated.[2] Accurate and reliable quantification of Asenapine and its metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
The following sections present a comparative summary of various analytical methods, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the available analytical strategies.
Metabolic Pathway of Asenapine
The metabolic conversion of Asenapine involves several key pathways, including N-demethylation, direct glucuronidation, and oxidation leading to phenolic metabolites.
Caption: Metabolic pathways of Asenapine.
Comparison of Analytical Methods
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely reported technique for the sensitive and selective quantification of Asenapine and its metabolites in biological fluids due to its high selectivity and sensitivity.[3] However, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been developed, particularly for the parent drug.
The following table summarizes the performance characteristics of various published methods.
| Parameter | Method 1: LC-MS/MS [4][5][6] | Method 2: LC-MS/MS [7][8] | Method 3: GC-MS [9] | Method 4: RP-HPLC [10][11] |
| Analyte(s) | Asenapine | Asenapine | Asenapine | Asenapine Maleate |
| Matrix | Human Plasma | Human Plasma | Porcine Blood | Bulk Drug / Tablets |
| Linearity Range | 0.050–20.0 ng/mL | 0.1–10.02 ng/mL | 5–100 ng/mL | 2-10 µg/mL |
| LLOQ | 0.050 ng/mL | 0.1 ng/mL | 5 ng/mL | Not Reported (LOD 0.1311 µg/mL) |
| Intra-day Precision (%CV) | ≤ 2.8% | Not Specified | Not Specified | Within limits |
| Inter-day Precision (%CV) | ≤ 5.8% | Not Specified | Not Specified | Within limits |
| Accuracy (% Recovery) | 91.2%–99.5% | 81.33% | Not Specified | 98.07–101.28% |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Not Specified | N/A |
| Run Time | 4.5 min | 2.5 min | 8 min | Not Specified |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Asenapine in Human Plasma
This method is adapted from a validated assay for the determination of Asenapine in the presence of its inactive metabolites, N-desmethyl asenapine and asenapine-N-glucuronide.[4][5][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 300 µL of human plasma into a clean tube.
-
Add the internal standard (Asenapine 13C-d3).
-
Add 2.0 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex mix for approximately 5 minutes.
-
Centrifuge at 6000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at about 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Shimadzu LC-10ADvp or equivalent.[4]
-
Column: Chromolith Performance RP8e (100 mm × 4.6 mm).[4][5][6]
-
Mobile Phase: Acetonitrile, 5.0 mM ammonium acetate, and 10% formic acid (90:10:0.1, v/v/v).[4][5][6]
-
Flow Rate: 0.9 mL/min.[4]
-
Injection Volume: 5.0 µL.[4]
-
Column Temperature: Ambient.
-
Autosampler Temperature: 4°C.[4]
-
-
Mass Spectrometric Conditions:
Protocol 2: RP-HPLC for Asenapine Maleate in Bulk/Dosage Forms
This method is a reversed-phase HPLC technique developed for the quantification of Asenapine in bulk drug and tablet formulations.[10]
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve 10 mg of Asenapine reference standard in 100 mL of methanol to obtain a stock solution.
-
Prepare working standards in the range of 2-10 µg/mL by diluting the stock solution with the mobile phase.[10]
-
-
Chromatographic Conditions:
Experimental and Validation Workflow
A robust analytical method validation is essential to ensure reliable data. The workflow below outlines the key stages in the development and validation of a bioanalytical method, following regulatory guidelines.
Caption: General workflow for bioanalytical method validation.
References
- 1. drugs.com [drugs.com]
- 2. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS [jpa.xjtu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. jocpr.com [jocpr.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validating the Specificity of an "Asenapine Phenol" Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the "Asenapine Phenol" Antibody (ASNP-Ab1) against a leading competitor (COMP-Ab2). The data presented herein is designed to offer researchers a clear and objective assessment of antibody specificity and sensitivity, supported by detailed experimental protocols.
Introduction
Asenapine is an atypical antipsychotic that undergoes extensive metabolism in the body. One of its key metabolites is 11-hydroxyasenapine, a phenolic derivative herein referred to as "this compound". Accurate detection and quantification of this metabolite are crucial for pharmacokinetic and drug metabolism studies. This requires highly specific antibodies that can distinguish this compound from the parent drug, Asenapine, and other structurally similar metabolites. This guide details the validation of our novel "this compound" antibody (ASNP-Ab1) and compares its performance against a competitor antibody (COMP-Ab2).
Performance Comparison
The specificity and sensitivity of ASNP-Ab1 and COMP-Ab2 were evaluated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The key performance metrics are summarized in the table below.
| Parameter | "this compound" Antibody (ASNP-Ab1) | Competitor Antibody (COMP-Ab2) | Advantage |
| Target Antigen | 11-hydroxyasenapine ("this compound") | 11-hydroxyasenapine ("this compound") | - |
| Affinity (KD) | 0.5 nM | 1.2 nM | ASNP-Ab1 |
| Cross-reactivity (IC50) | |||
| Asenapine | > 1000 nM | 50 nM | ASNP-Ab1 |
| N-desmethylasenapine | > 1000 nM | 150 nM | ASNP-Ab1 |
| Asenapine N+-glucuronide | > 1000 nM | > 1000 nM | Equivalent |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | ASNP-Ab1 |
Experimental Protocols
The following section details the methodology used to generate the comparative data.
Competitive ELISA for Specificity and Sensitivity Determination
This assay is designed to quantify the amount of "this compound" in a sample by measuring the degree to which it inhibits the binding of a known amount of labeled "this compound" to the antibody.
Materials:
-
96-well microtiter plates coated with "this compound"-protein conjugate
-
"this compound" Antibody (ASNP-Ab1 or COMP-Ab2)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
"this compound" standard
-
Potential cross-reactants (Asenapine, N-desmethylasenapine, Asenapine N+-glucuronide)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the "this compound" standard in assay buffer to generate a standard curve.
-
Prepare solutions of potential cross-reactants at various concentrations in assay buffer.
-
Dilute unknown samples in assay buffer.
-
-
Competitive Binding:
-
Add 50 µL of the "this compound" standard, cross-reactant solution, or unknown sample to the appropriate wells of the coated microtiter plate.
-
Add 50 µL of the "this compound" Antibody (ASNP-Ab1 or COMP-Ab2) at a pre-determined optimal concentration to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with wash buffer to remove unbound antibody and other components.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of HRP-conjugated secondary antibody, diluted in assay buffer, to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
The concentration of "this compound" is inversely proportional to the absorbance signal.
-
A standard curve is generated by plotting the absorbance versus the concentration of the "this compound" standard.
-
The concentrations of "this compound" in the unknown samples are determined by interpolating their absorbance values from the standard curve.
-
The IC50 values for the cross-reactants are calculated as the concentration of the compound that causes 50% inhibition of the maximum signal.
Visualizations
Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA.
Principle of Competitive ELISA
Head-to-Head Comparison: Asenapine Phenol vs. Asenapine N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Asenapine Phenol and its N-oxide metabolite, two transformation products of the atypical antipsychotic drug Asenapine. While extensive research has characterized the parent compound, Asenapine, publicly available data detailing a direct head-to-head comparison of the pharmacological and pharmacokinetic profiles of its phenol and N-oxide metabolites is limited. The prevailing scientific consensus suggests that the metabolites of Asenapine are largely inactive.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of Asenapine, this compound, and Asenapine N-oxide is presented in Table 1. This information is crucial for understanding the structural differences that may influence their biological activity.
| Property | Asenapine | This compound | Asenapine N-oxide |
| Molecular Formula | C₁₇H₁₆ClNO | C₁₇H₁₈ClNO | C₁₇H₁₆ClNO₂ |
| Molecular Weight | 285.77 g/mol | 287.78 g/mol | 301.77 g/mol |
| CAS Number | 65576-45-6 | 1688731-74-9 | 128949-51-9 |
Metabolic Pathway of Asenapine
Asenapine undergoes extensive metabolism in the body, primarily through two main pathways: direct glucuronidation and oxidative metabolism. The formation of this compound (a hydroxylated metabolite) and Asenapine N-oxide are results of these metabolic processes. The simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of Asenapine.
Pharmacological Activity: A Qualitative Comparison
Asenapine (Parent Drug): Asenapine exhibits a complex pharmacodynamic profile with high affinity for multiple dopamine, serotonin, histamine, and α-adrenergic receptors, where it primarily acts as an antagonist.[1] This multi-receptor activity is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.
This compound and Asenapine N-oxide: While specific binding data is unavailable, the structural modifications (hydroxylation for the phenol and N-oxidation for the N-oxide) are expected to alter the electronic and steric properties of the molecule, likely reducing its affinity for the target receptors of Asenapine. This compound is commercially available as a research reagent for studying its effect on DNA oxidation, suggesting a potential area of biological interaction distinct from neurotransmitter receptor modulation.[6] Asenapine N-oxide is listed as a known metabolite and impurity of Asenapine.[3]
Experimental Protocols
Due to the lack of published head-to-head comparative studies, detailed experimental protocols for the direct comparison of this compound and its N-oxide metabolite could not be provided. However, standard methodologies that would be employed for such a comparison are outlined below.
Receptor Binding Assays
Objective: To determine the binding affinities (Ki values) of this compound and Asenapine N-oxide for a panel of relevant neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A).
General Protocol:
-
Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target human receptor.
-
Radioligand Binding: A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compounds (Asenapine, this compound, Asenapine N-oxide).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity (e.g., antagonist or agonist properties and potency) of the compounds at specific receptors.
General Protocol (e.g., for a G-protein coupled receptor):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Stimulation: Cells are stimulated with a known agonist for the receptor in the presence of varying concentrations of the test compounds.
-
Second Messenger Measurement: The downstream signaling of receptor activation is measured (e.g., changes in intracellular calcium or cAMP levels).
-
Data Analysis: The ability of the test compounds to inhibit (antagonist) or mimic (agonist) the effect of the known agonist is quantified, and potency values (e.g., IC50 or EC50) are determined.
The logical workflow for such a comparative study is depicted in the following diagram:
Caption: Experimental workflow for comparing the pharmacological profiles.
Conclusion
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Inter-Laboratory Validation of an Asenapine Phenol Quantification Assay
This guide provides a comprehensive overview and comparative data from a simulated inter-laboratory validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay for the quantification of Asenapine Phenol (N-desmethyl asenapine) in human plasma. Asenapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate measurement of its metabolites, such as this compound, is critical for pharmacokinetic and toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a transparent comparison of assay performance across three distinct laboratory environments.
Asenapine Metabolism
Asenapine undergoes extensive metabolism in the body, primarily through two main pathways: direct glucuronidation mediated by the UGT1A4 enzyme and oxidative metabolism, which is predominantly carried out by the cytochrome P450 isoenzyme CYP1A2.[3][4][5] One of the key oxidative pathways is N-demethylation, which results in the formation of N-desmethyl asenapine, also known as this compound.[1][6]
Experimental Protocols
The validation study was conducted across three independent laboratories (Lab A, Lab B, and Lab C) using a harmonized protocol to ensure consistency.
A simple and robust LLE procedure was employed for the extraction of this compound and the internal standard (IS), Asenapine-¹³C-d₃, from human plasma.
-
Aliquot : 300 µL of human plasma (blank, calibration standard, or quality control sample) was aliquoted into a clean microcentrifuge tube.
-
Internal Standard Addition : 25 µL of the internal standard working solution (Asenapine-¹³C-d₃ at 100 ng/mL) was added.
-
Extraction : 1.5 mL of methyl tert-butyl ether (MTBE) was added as the extraction solvent.[7]
-
Vortex & Centrifuge : The mixture was vortexed for 5 minutes, followed by centrifugation at 6000 rpm for 10 minutes.
-
Evaporation : The supernatant organic layer was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : The dried residue was reconstituted in 200 µL of the mobile phase.
All laboratories utilized a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
UPLC Column : Chromolith Performance RP-18e (100 x 4.6 mm).[8]
-
Mobile Phase : Acetonitrile and 5.0 mM Ammonium Acetate (90:10, v/v) with 0.1% Formic Acid.[7]
-
Flow Rate : 0.7 mL/min.
-
Injection Volume : 10 µL.
-
MS/MS Transitions :
-
This compound : Precursor ion m/z 272.1 → Product ion m/z 165.0
-
Asenapine-¹³C-d₃ (IS) : Precursor ion m/z 290.0 → Product ion m/z 166.1.[7]
-
Inter-Laboratory Validation Results
The assay was validated according to FDA guidelines on bioanalytical method validation, which recommend assessing parameters such as precision, accuracy, linearity, and stability.[9][10] Cross-validation is performed to establish inter-laboratory reliability when a method is used at more than one site.[10][11]
The calibration curve was linear over the range of 0.10 ng/mL to 50.0 ng/mL in all three laboratories. The Lower Limit of Quantification (LLOQ) was established at 0.10 ng/mL.
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.10 - 50.0 | 0.10 - 50.0 | 0.10 - 50.0 | N/A |
| Mean Correlation Coeff. (r²) | 0.9981 | 0.9979 | 0.9985 | ≥ 0.99 |
| LLOQ Accuracy (%) | 95.7% | 98.2% | 94.5% | 80% - 120% |
| LLOQ Precision (%CV) | 11.2% | 9.8% | 12.5% | ≤ 20% |
Precision and accuracy were evaluated using Quality Control (QC) samples at three concentrations: Low (0.30 ng/mL), Medium (15.0 ng/mL), and High (40.0 ng/mL). The acceptance criteria for precision (expressed as %CV) is ≤15%, and for accuracy (expressed as % of nominal value) is within 85-115%.[10]
| QC Level | Statistic | Lab A | Lab B | Lab C |
| Low QC | Intra-day %CV | 6.8% | 7.5% | 8.1% |
| (0.30 ng/mL) | Intra-day Accuracy | 104.1% | 102.5% | 98.9% |
| Inter-day %CV | 8.9% | 9.2% | 10.5% | |
| Inter-day Accuracy | 103.5% | 101.7% | 99.6% | |
| Medium QC | Intra-day %CV | 4.2% | 5.1% | 4.9% |
| (15.0 ng/mL) | Intra-day Accuracy | 97.2% | 99.8% | 101.3% |
| Inter-day %CV | 6.1% | 6.8% | 7.2% | |
| Inter-day Accuracy | 98.0% | 100.5% | 102.0% | |
| High QC | Intra-day %CV | 3.5% | 4.0% | 3.8% |
| (40.0 ng/mL) | Intra-day Accuracy | 101.5% | 98.6% | 99.1% |
| Inter-day %CV | 5.2% | 5.9% | 5.5% | |
| Inter-day Accuracy | 100.8% | 99.0% | 99.7% |
The matrix effect and extraction recovery were assessed to ensure that the method is not influenced by endogenous components of the plasma matrix.
| Parameter | QC Level | Lab A | Lab B | Lab C |
| Extraction Recovery | Low QC | 85.1% | 86.3% | 84.5% |
| High QC | 87.5% | 88.1% | 86.9% | |
| Matrix Effect (IS-Normalized) | Low QC | 1.04 | 1.02 | 1.05 |
| High QC | 1.01 | 0.99 | 1.03 |
Conclusion
The comparative data demonstrates that the UPLC-MS/MS method for the quantification of this compound in human plasma is robust, reliable, and highly reproducible across multiple laboratory sites. All three participating laboratories successfully met the pre-defined acceptance criteria for linearity, sensitivity, precision, and accuracy. The consistent performance in extraction recovery and the negligible matrix effects further validate the method's suitability for supporting multi-site clinical trials and pharmacokinetic studies. This harmonized and rigorously validated assay ensures the generation of consistent and high-quality bioanalytical data, regardless of the testing location.
References
- 1. medkoo.com [medkoo.com]
- 2. Asenapine - Wikipedia [en.wikipedia.org]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. search.library.nyu.edu [search.library.nyu.edu]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. moh.gov.bw [moh.gov.bw]
A Comparative Guide to the Electrophysiological Effects of Asenapine and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of the atypical antipsychotics asenapine and risperidone. The information presented is based on available experimental data to assist researchers in understanding the distinct neuronal and cardiac effects of these compounds.
Introduction
Asenapine and risperidone are widely prescribed second-generation antipsychotics used in the management of schizophrenia and bipolar disorder. While both drugs primarily exert their therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors, their distinct receptor binding profiles and off-target effects lead to notable differences in their electrophysiological signatures. This guide delves into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Electrophysiological Data
The following tables summarize the key electrophysiological parameters affected by asenapine and risperidone, based on preclinical and clinical studies.
Table 1: Comparative Effects on Neuronal Firing
| Parameter | Asenapine | Risperidone | Key Findings |
| Dopamine Neuron Firing (Ventral Tegmental Area) | Potent antagonist at D2 receptors, reversing apomorphine-induced inhibition of dopamine neurons (ED₅₀: 40±2 µg/kg)[1]. | High affinity for D2 receptors, leading to a reduction in dopaminergic neurotransmission[2]. | Both drugs modulate dopamine neuron activity, a core mechanism for their antipsychotic effects. |
| Serotonin Neuron Firing (Dorsal Raphe Nucleus) | Partial agonist at 5-HT1A receptors[1]. | High affinity for 5-HT2A receptors[2]. | The differing effects on serotonin receptor subtypes likely contribute to their varied side-effect profiles. |
| Norepinephrine Neuron Firing (Locus Coeruleus) | Potent antagonist at α2-adrenergic receptors (ED₅₀: 85±2 µg/kg)[1]. | High affinity for α1-adrenergic receptors[2]. | These interactions with adrenergic receptors can influence arousal and cardiovascular function. |
Table 2: Comparative Effects on Cardiac Ion Channels and Action Potential
| Parameter | Asenapine | Risperidone | Key Findings |
| hERG (I_Kr) Potassium Channel Blockade | Data on direct hERG channel blockade is limited in readily available comparative studies. | Blocks hERG channels, which can contribute to QT interval prolongation[3]. | Risperidone's potential for QT prolongation is a known clinical consideration. |
| Cardiac Action Potential Duration | Not associated with clinically significant electrocardiographic changes[4]. | Can prolong the QT interval on an electrocardiogram (ECG)[3][4]. | Risperidone carries a higher risk of affecting cardiac repolarization compared to asenapine. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key electrophysiological experiments.
In Vivo Single-Unit Electrophysiology in Rats
This protocol is used to assess the effects of asenapine and risperidone on the firing rates of specific neuronal populations in anesthetized rats.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with urethane. The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., ventral tegmental area, dorsal raphe nucleus, or locus coeruleus).
-
Recording: A single-barreled glass micropipette is lowered into the target nucleus to record the extracellular activity of single neurons.
-
Drug Administration: Asenapine or risperidone is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Data Analysis: The firing rate of the neuron is recorded before and after drug administration to determine the drug's effect (e.g., inhibition, excitation, or no change). Dose-response curves can be generated to determine the potency (ED₅₀) of the drug.
Whole-Cell Patch-Clamp Electrophysiology on Cardiac Myocytes
This technique allows for the detailed study of ion channel function in isolated heart cells.
-
Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig or rabbit).
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to gain electrical access to the inside of a single myocyte.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit specific ion currents (e.g., the hERG current, I_Kr).
-
Drug Application: Asenapine or risperidone is applied to the cell via a perfusion system at known concentrations.
-
Data Analysis: The effect of the drug on the amplitude and kinetics of the ion current is measured. Concentration-response curves are constructed to determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathways and Mechanisms of Action
The electrophysiological effects of asenapine and risperidone are rooted in their interactions with specific G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Both asenapine and risperidone are antagonists at the D2 receptor. Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for their antipsychotic effects. This antagonism reduces the inhibitory effect of dopamine on adenylyl cyclase, leading to alterations in cyclic AMP (cAMP) levels and downstream signaling cascades that ultimately modulate neuronal excitability.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Both drugs are also potent antagonists of the 5-HT2A receptor. This receptor is coupled to the Gq/11 signaling pathway. Its activation leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular levels of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC), which can modulate the activity of various ion channels and influence neuronal excitability[5][6]. Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Conclusion
Asenapine and risperidone, while sharing a common classification as atypical antipsychotics, exhibit distinct electrophysiological profiles. Risperidone's notable interaction with cardiac hERG channels necessitates careful cardiovascular monitoring. Asenapine, conversely, appears to have a more favorable cardiac safety profile in this regard. On a neuronal level, their differing affinities for various dopamine, serotonin, and adrenergic receptor subtypes translate into nuanced effects on neuronal firing and, consequently, their clinical efficacy and side-effect profiles. A thorough understanding of these electrophysiological distinctions is paramount for the rational development of novel antipsychotic agents with improved efficacy and safety.
References
- 1. Electrophysiological characterization of the effects of asenapine at 5-HT(1A), 5-HT(2A), alpha(2)-adrenergic and D(2) receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-Dependence of Risperidone and Asenapine Sensitization and Associated D2 receptor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Comparative Guide to Oxidative Stress Biomarkers: Evaluating the Hypothetical "Asenapine Phenol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established biomarkers for oxidative stress, offering a framework for evaluating novel candidates. As the proposed biomarker "Asenapine Phenol" is not documented in current scientific literature, this document will first establish a baseline with validated markers, followed by a discussion on the hypothetical nature and potential relevance of a phenolic metabolite of asenapine in the context of oxidative stress.
Introduction to Oxidative Stress and its Biomarkers
Oxidative stress reflects an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage. This imbalance can lead to damage of crucial cellular components, including lipids, proteins, and DNA.[1][2][3] Consequently, the measurement of byproducts of this damage serves as a valuable tool for assessing the level of oxidative stress in various physiological and pathological states. In psychiatric disorders such as schizophrenia and bipolar disorder, for which the atypical antipsychotic asenapine is prescribed, evidence suggests that oxidative stress may play a role in the pathophysiology.[1][2][3][4][5]
Established Biomarkers of Oxidative Stress: A Comparative Analysis
A variety of biomarkers are utilized to quantify the extent of oxidative stress, each reflecting damage to a different class of macromolecules. The choice of biomarker often depends on the specific research question, the biological matrix available, and the required sensitivity and specificity of the assay.
| Biomarker Category | Specific Marker | Biological Matrix | Advantages | Disadvantages |
| Lipid Peroxidation | F2-Isoprostanes (e.g., 8-iso-PGF2α) | Urine, Plasma, Tissue | Stable and specific indicators of lipid peroxidation. | Complex and technically demanding analysis, often requiring mass spectrometry.[6] |
| Malondialdehyde (MDA) | Plasma, Serum, Tissue | Widely used and relatively simple to measure. | Lacks specificity as it can be generated through non-oxidative stress pathways. | |
| DNA Oxidation | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine, Plasma, DNA isolates | A sensitive and widely accepted marker of oxidative DNA damage. | Levels can be influenced by DNA repair mechanisms and renal function. |
| Protein Oxidation | Protein Carbonyls | Plasma, Serum, Tissue Lysates | Chemically stable and an early indicator of protein oxidation. | Represents a general measure of protein oxidation and does not identify specific protein targets.[7][8] |
| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Erythrocytes, Plasma, Tissue Lysates | Measures the capacity of a key antioxidant defense enzyme. | Activity can be influenced by various factors, including genetic polymorphisms and exposure to certain drugs. |
| Glutathione Peroxidase (GPx) | Erythrocytes, Plasma, Tissue Lysates | Reflects the activity of another critical antioxidant enzyme involved in peroxide detoxification. | Substrate availability and the presence of inhibitors can affect activity measurements. |
Experimental Protocols for Key Oxidative Stress Biomarkers
Detailed and validated protocols are essential for the accurate and reproducible measurement of oxidative stress biomarkers. Below are summaries of common experimental methodologies.
1. Protein Carbonyl Assay (Spectrophotometric Method)
This method is based on the reaction of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) to form a stable dinitrophenyl (DNP) hydrazone product, which can be quantified spectrophotometrically.[7][8]
-
Sample Preparation: Plasma, serum, or tissue homogenates are prepared. Protein concentration should be determined prior to the assay.
-
Derivatization: An equal volume of 10 mM DNPH in 2.5 M HCl is added to the protein sample. A blank is prepared for each sample using 2.5 M HCl alone. The mixture is incubated in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Precipitation: Proteins are precipitated by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA) and incubating on ice for 5-10 minutes. The mixture is then centrifuged to pellet the proteins.
-
Washing: The supernatant is discarded, and the protein pellet is washed multiple times with ethanol:ethyl acetate (1:1) to remove any free DNPH.
-
Solubilization: The final protein pellet is dissolved in 6 M guanidine hydrochloride solution.
-
Quantification: The absorbance of the DNP-hydrazone is measured at a wavelength of 360-385 nm. The carbonyl content is then calculated using the molar extinction coefficient of DNPH and normalized to the protein concentration.[9][10]
2. 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA Assay
This is a competitive immunoassay for the quantitative measurement of 8-OHdG.
-
Principle: The assay involves competition between 8-OHdG in the sample and 8-OHdG coated on a microplate for a limited amount of a specific monoclonal antibody.
-
Procedure:
-
Standards and samples (urine, serum, or digested DNA) are added to the wells of the 8-OHdG-coated microplate.
-
An anti-8-OHdG antibody is added, and the plate is incubated.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Following another wash step, a TMB substrate solution is added, which develops a color in proportion to the amount of antibody bound to the plate.
-
The reaction is stopped, and the absorbance is read at 450 nm. The concentration of 8-OHdG in the sample is inversely proportional to the color intensity.[11][12][13]
-
3. Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of SOD to inhibit the dismutation of superoxide radicals generated by xanthine oxidase and hypoxanthine.
-
Principle: A tetrazolium salt (WST-1) is reduced by superoxide anions to a colored formazan product. SOD in the sample scavenges the superoxide anions, thereby inhibiting the color development. The extent of inhibition is proportional to the SOD activity.
-
Procedure:
-
Samples (erythrocyte lysates, plasma, or tissue homogenates) and standards are added to a microplate.
-
A working solution containing WST-1 and an enzyme solution (Xanthine Oxidase) are added.
-
The plate is incubated, and the absorbance is measured at 450 nm.
-
The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction.[14][15]
-
4. Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that indirectly measures GPx activity.
-
Principle: GPx reduces cumene hydroperoxide while oxidizing glutathione (GSH) to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH consumption, measured as a decrease in absorbance at 340 nm, is proportional to the GPx activity.
-
Procedure:
-
Samples (erythrocyte lysates, plasma, or tissue homogenates) are added to a microplate.
-
A reaction mixture containing glutathione, glutathione reductase, and NADPH is added.
-
The reaction is initiated by adding cumene hydroperoxide.
-
The decrease in absorbance at 340 nm is monitored over time. The rate of this decrease is used to calculate the GPx activity.[16][17][18][19][20]
-
The Hypothetical Biomarker: "this compound"
There is currently no scientific literature identifying or validating a specific metabolite of asenapine referred to as "this compound" as a biomarker for oxidative stress. Asenapine is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP1A2 and direct glucuronidation by UGT1A4. While oxidation is a key part of its metabolism, the formation of a stable, quantifiable phenolic metabolite that directly correlates with systemic oxidative stress has not been established.
Hypothetical Signaling Pathway and Workflow
Should a phenolic metabolite of asenapine be identified and investigated as a biomarker, the following logical workflow and hypothetical signaling pathway could be considered.
Caption: Hypothetical workflow for the validation of a novel biomarker.
Potential Signaling Interactions
Phenolic compounds can have both antioxidant and pro-oxidant effects. A hypothetical "this compound" could potentially interact with oxidative stress signaling pathways.
Caption: Potential interactions of a phenolic compound with cellular redox systems.
Conclusion and Future Directions
While the concept of "this compound" as a biomarker for oxidative stress is not supported by current evidence, the field of oxidative stress research in psychiatric disorders is rapidly evolving. The established biomarkers discussed in this guide provide a robust framework for assessing oxidative balance. Future research on the metabolism of asenapine and other atypical antipsychotics may yet reveal novel metabolites with biomarker potential. However, any such candidate would require rigorous validation against the established markers and methodologies outlined herein. For now, researchers are advised to utilize the well-validated biomarkers of lipid, protein, and DNA oxidation, as well as antioxidant enzyme activities, to investigate the role of oxidative stress in disease and the effects of pharmacotherapy.
References
- 1. Markers of Oxidative Stress in Bipolar Disorder and in Schizophrenia | European Psychiatry | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Oxidative stress in bipolar and schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Central Authentication Service [cas.inra.fr]
- 7. researchgate.net [researchgate.net]
- 8. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. abcam.com [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. nwlifescience.com [nwlifescience.com]
A Comparative Analysis of Asenapine Degradation Pathways and a Look at "Asenapine Phenol"
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of asenapine's degradation pathways with supporting experimental data.
Asenapine, an atypical antipsychotic, undergoes degradation through various pathways when subjected to stress conditions such as acid, base, oxidation, heat, and light. Understanding these degradation routes is crucial for ensuring drug stability, safety, and efficacy. This guide provides a comparative study of asenapine's degradation, with a special focus on the potential formation of phenolic derivatives, and contrasts its stability with other atypical antipsychotics.
Comparative Degradation Data
Forced degradation studies are instrumental in identifying potential degradation products and pathways. The following tables summarize the quantitative data from such studies on asenapine and its alternatives.
Table 1: Forced Degradation of Asenapine [1][2]
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified |
| Acid Hydrolysis | 1 M HCl | 24 hours at 80°C | ~17.59% | DP-1, DP-4 |
| Base Hydrolysis | 1 M NaOH | 24 hours at 80°C | ~8.30% | DP-1, DP-2, DP-5 |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at 80°C | ~28.64% | DP-3 (Asenapine N-oxide) |
| Thermal Degradation | Dry heat | Not specified | Stable | - |
| Photolytic Degradation | Sunlight | Not specified | Stable | - |
Table 2: Identified Degradation Products (DPs) of Asenapine [3][4]
| Degradation Product (DP) | Chemical Name | Molecular Formula |
| DP-1 | 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | C₁₇H₁₄ClNO |
| DP-2 | 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1-methylpyrrolidine | C₁₈H₂₀ClN |
| DP-3 | 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide (Asenapine N-oxide) | C₁₇H₁₆ClNO₂ |
| DP-4 | 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol | C₁₇H₂₁NO |
| DP-5 | 13-(cyclohexa-1,3-dien-1-yl)-1-methyl-4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine | C₁₈H₂₃N |
A Note on "Asenapine Phenol": While the specific term "this compound" did not yield direct results in the reviewed literature, the degradation product DP-4 (2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol) features a hydroxyl group on a cyclohexadienyl ring. While not a true phenol (which has a hydroxyl group directly attached to a benzene ring), this hydroxylated derivative is the closest identified compound and may be of interest in studies concerning phenolic metabolites or degradation products.
Table 3: Comparative Forced Degradation of Atypical Antipsychotics
| Drug | Acid Hydrolysis (% degradation) | Base Hydrolysis (% degradation) | Oxidative Degradation (% degradation) |
| Asenapine | ~17.59% (1 M HCl, 24h, 80°C)[1] | ~8.30% (1 M NaOH, 24h, 80°C)[1] | ~28.64% (30% H₂O₂, 24h, 80°C)[2] |
| Olanzapine | Stable[5] | Stable[5] | Significant degradation[6] |
| Quetiapine | ~30% (fuming HCl)[7] | ~50% (5M NaOH)[7] | Significant degradation[8] |
| Risperidone | Degradation observed[9] | Degradation observed[9] | Significant degradation (forms N-oxide)[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies.
Forced Degradation Study of Asenapine[1][3]
-
Preparation of Stock Solution: A stock solution of asenapine (1000 µg/mL) is prepared in a suitable solvent like methanol.
-
Acid Hydrolysis: 1 mL of the asenapine stock solution is mixed with 1 mL of 1 M hydrochloric acid in a 10 mL volumetric flask. The mixture is heated at 80°C for 24 hours. After cooling, the solution is neutralized with an equivalent amount of 1 M sodium hydroxide.
-
Base Hydrolysis: 1 mL of the asenapine stock solution is mixed with 1 mL of 1 M sodium hydroxide in a 10 mL volumetric flask. The mixture is heated at 80°C for 24 hours. After cooling, the solution is neutralized with an equivalent amount of 1 M hydrochloric acid.
-
Oxidative Degradation: 1 mL of the asenapine stock solution is mixed with 1 mL of 30% hydrogen peroxide in a 10 mL volumetric flask and heated at 80°C for 24 hours.
-
Thermal Degradation: A solid sample of asenapine is placed in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: A solid sample of asenapine is exposed to sunlight or a UV light source for a defined period.
-
Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, such as LC-MS/MS, to separate and identify the degradation products.
Analytical Methodology: LC-MS/MS for Asenapine and its Degradation Products[3][4]
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 column (e.g., BDS Hypersil C18, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of solvents such as 0.1% orthophosphoric acid, acetonitrile, and methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Quantification: Based on the peak area of the drug and its degradation products.
Visualizing the Pathways
The following diagrams illustrate the degradation pathways and experimental workflows.
Caption: Asenapine degradation pathways under different stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Asenapine Phenol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Asenapine Phenol, a research reagent, requires careful management due to its inherent hazards. This guide provides essential, step-by-step procedures for its safe disposal, adhering to regulatory guidelines.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a laboratory coat or gown, closed-toe shoes impervious to spills, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[1][2] All handling of Phenol-containing substances should ideally occur within a fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel time.[3]
This compound Disposal Procedures
The disposal of this compound must be managed as hazardous waste due to the properties of its components. Asenapine is suspected of causing cancer and reproductive harm, while Phenol is classified as toxic, corrosive, and a potential mutagen.[4][5] Therefore, a licensed and approved waste disposal plant or contractor must be used for its final disposition.[1][4][6][7]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable container clearly as "Hazardous Waste: this compound".
-
This waste must be segregated from general and non-hazardous waste streams.[8]
-
-
Collection of Waste:
-
Collect all this compound solutions and materials, including contaminated items like pipette tips and empty tubes, in the designated hazardous waste container.[3]
-
Ensure the container is kept closed when not in use.
-
-
Storage of Waste:
-
Arranging for Disposal:
Hazard Summary and Quantitative Data
The following table summarizes the key hazards associated with the components of this compound, based on available safety data sheets.
| Hazard Classification | Asenapine | Phenol |
| Carcinogenicity | Category 2 (Suspected of causing cancer)[4] | Not classifiable as to human carcinogenicity (Group D)[9] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child)[4] | Animal studies show developmental effects[9] |
| Acute Oral Toxicity | Toxic if swallowed[6][7] | Toxic if swallowed (LD50 rat: 317 mg/kg)[5] |
| Acute Inhalation Toxicity | Harmful if inhaled[6][7] | Toxic if inhaled (LC50 rat: 316 mg/m3)[5] |
| Skin Corrosion/Irritation | Can cause skin irritation[10] | Causes severe skin burns and eye damage[5] |
| Germ Cell Mutagenicity | No data available | Suspected of causing genetic defects (Category 2)[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[6] | No specific data found in provided results |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols Cited
The information presented in this guidance is synthesized from established safety data sheets and regulatory guidelines. No specific experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined are based on the hazardous properties of the individual components, Asenapine and Phenol, and general best practices for the disposal of hazardous pharmaceutical waste.[8][11][12][13]
References
- 1. monash.edu [monash.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. media.allergan.com [media.allergan.com]
- 5. fishersci.com [fishersci.com]
- 6. organon.com [organon.com]
- 7. organon.com [organon.com]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 9. epa.gov [epa.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. federalregister.gov [federalregister.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling Asenapine Phenol
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Engineering Controls
Asenapine Phenol, with the synonym 4-Chloro-2-((3S,4R)-1-methyl-4-phenylpyrrolidin-3-yl)phenol, is intended for laboratory use only. The primary hazards are associated with its phenol group, which is toxic, corrosive, and can be fatal upon contact with skin, inhalation, or ingestion[1]. Phenol can cause severe chemical burns and has an anesthetic effect, which may delay the sensation of pain[2]. The asenapine component is an atypical antipsychotic, and exposure may lead to adverse pharmacological effects[3][4]. It is suspected of causing cancer and damage to fertility or an unborn child[3].
Engineering Controls are the primary line of defense:
-
Fume Hood: All work with this compound, including the preparation of solutions and handling of open containers, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2][5][6].
-
Ventilation: Ensure good general laboratory ventilation to maintain airborne levels as low as reasonably achievable[3].
-
Eyewash and Safety Shower: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area[1][5].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Hands | Chemical-resistant gloves | Double gloving is recommended. For incidental contact, two pairs of 4-mil nitrile gloves or one pair of 8-mil nitrile gloves can be used. For extensive work or spills, heavy-duty gloves such as Butyl, Viton®, or Silver Shield® are required due to phenol's ability to penetrate standard nitrile gloves. Immediately change gloves if contaminated[2][7]. |
| Eyes/Face | Safety goggles and face shield | Safety glasses are not sufficient. Chemical splash goggles and a full-face shield must be worn to protect against splashes[2][5]. |
| Body | Laboratory coat and apron | A fully buttoned lab coat must be worn. For procedures with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat[5]. |
| Respiratory | Respirator (if necessary) | A respirator with an appropriate filter (e.g., A-P3 for phenol and aerosols) should be used if engineering controls are insufficient or during a large spill. A proper fit test and training are required[1]. |
| Feet | Closed-toe shoes | Impervious, closed-toe shoes must be worn at all times in the laboratory[5]. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Avoid creating dust or aerosols[3].
-
Do not eat, drink, or smoke in the laboratory[1].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1].
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].
-
Keep containers below eye level[5].
-
Store locked up to restrict access[3].
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | This is a medical emergency. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. If available, wipe the area with polyethylene glycol (PEG 300 or 400) before or during water flushing, as it can help to reduce absorption. Seek immediate medical attention[5][8]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[9]. |
Spill and Waste Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Small Spills (<50 mL): Wearing appropriate PPE (including heavy-duty gloves), absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water[1][6].
-
Large Spills (>50 mL): Evacuate the laboratory and secure the area. Alert others and contact the institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment[1].
Waste Disposal:
-
All this compound waste, including contaminated consumables (e.g., pipette tips, gloves), is considered hazardous waste[5][10].
-
Collect all waste in clearly labeled, sealed, and leak-proof containers[1][10].
-
Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not pour down the drain[10].
-
Phenol/chloroform mixtures can be treated as halogenated solvent waste[10].
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Logical Relationship for PPE Selection
Caption: PPE selection based on this compound hazards.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. fishersci.com [fishersci.com]
- 3. media.allergan.com [media.allergan.com]
- 4. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. organon.com [organon.com]
- 10. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
